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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 1-Ethyl-1H-indazole-5-carbaldehyde in Targeted Oncology

Executive Summary As a Senior Application Scientist evaluating heterocyclic scaffolds for rational drug design, the indazole core stands out as a privileged, thermodynamically stable bioisostere of indole. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating heterocyclic scaffolds for rational drug design, the indazole core stands out as a privileged, thermodynamically stable bioisostere of indole. Specifically, 1-Ethyl-1H-indazole-5-carbaldehyde has emerged as a critical building block in the synthesis of novel protein-protein interaction (PPI) inhibitors. This technical guide systematically deconstructs its molecular structure, physicochemical properties, and its proven application in synthesizing RAD51-BRCA2 disruptors for advanced oncology.

Structural and Physicochemical Profiling

The structural significance of 1-Ethyl-1H-indazole-5-carbaldehyde is rooted in three distinct functional moieties, each serving a specific mechanistic purpose during drug development:

  • The Indazole Core: A bicyclic heteroaromatic system (a benzene ring fused to a pyrazole ring) that offers excellent hydrogen-bond accepting capabilities while resisting oxidative degradation far better than traditional indole counterparts[1].

  • N1-Ethyl Substitution: The addition of an ethyl group at the N1 position precisely tunes the lipophilicity of the molecule. This modification enhances cell membrane permeability and helps orient the scaffold within the hydrophobic binding pockets of target proteins.

  • C5-Carbaldehyde Group: The aldehyde functionality at the 5-position acts as a highly reactive electrophilic center, making it an ideal anchor for base-catalyzed condensations (e.g., Claisen-Schmidt reactions) to build extended conjugated systems[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Ethyl-1H-indazole-5-carbaldehyde

PropertyValue
Chemical Name 1-Ethyl-1H-indazole-5-carbaldehyde
CAS Registry Number 1354411-48-5[3]
Molecular Formula C₁₀H₁₀N₂O[3]
Molecular Weight 174.20 g/mol [3]
SMILES CCN1N=CC2=C1C=CC(=C2)C=O
Core Scaffold 1H-Indazole

Mechanistic Role in Synthetic Lethality (Drug Development)

In modern oncology, targeting the DNA damage response (DDR) pathway is a validated therapeutic strategy. Recent breakthroughs have utilized 1-Ethyl-1H-indazole-5-carbaldehyde to synthesize dihydroquinolone pyrazoline-based molecules (such as Compound 100b and 35d)[2].

These compounds act as small-molecule disruptors of the RAD51-BRCA2 interaction. By inhibiting homologous recombination (HR), these indazole derivatives mimic a BRCA2 mutation, thereby sensitizing pancreatic cancer cells (e.g., BxPC3 lines) to PARP inhibitors like Olaparib. This dual-inhibition paradigm is known as2[2].

G A PARP Inhibitor (e.g., Olaparib) C SSB Repair Blocked A->C B RAD51-BRCA2 Disruptor (Indazole-derived) D HR Repair Blocked B->D E Accumulation of DSBs C->E D->E F Synthetic Lethality (Apoptosis) E->F

Logical flow of synthetic lethality via dual PARP and RAD51-BRCA2 inhibition.

Experimental Protocol: Synthesis of RAD51-BRCA2 Disruptors

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a pyrazoline derivative (Compound 100b) using 1-Ethyl-1H-indazole-5-carbaldehyde as the primary electrophile[2]. This methodology is designed as a self-validating system, highlighting the causality behind each reagent choice.

Step-by-Step Methodology
  • Preparation of Reactants: Dissolve equimolar amounts of a methyl ketone intermediate (e.g., compound 60a, 292 mg, 0.98 mmol) and 1-Ethyl-1H-indazole-5-carbaldehyde (171 mg, 0.98 mmol) in a polar aprotic solvent (DMF or similar).

    • Causality: Utilizing exact 1:1 stoichiometry prevents the formation of unwanted bis-condensation byproducts, ensuring a cleaner crude profile.

  • Base-Catalyzed Condensation: Introduce a strong base (e.g., KOH) at 0 °C, allowing the reaction to slowly warm to room temperature.

    • Causality: The base deprotonates the methyl ketone to form a nucleophilic enolate. This enolate subsequently attacks the highly reactive C5-aldehyde of the indazole, yielding an α,β-unsaturated aryl ketone (chalcone analog).

  • Pyrazoline Cyclization: Treat the resulting intermediate with hydrazine monohydrate in ethanol and subject it to microwave irradiation (110 °C for 45 minutes).

    • Causality: Hydrazine acts as a bis-nucleophile. It attacks the α,β-unsaturated system via a Michael addition, followed immediately by intramolecular condensation to form the rigid pyrazoline ring structure.

  • Purification: Purify the crude mixture via direct phase flash chromatography using a high-resolution silica column (SiO2 gold 24 g) with a gradient elution of 0–5% EtOH in Dichloromethane (DCM).

    • Causality: The slight polarity introduced by EtOH effectively resolves the target indazole-pyrazoline from unreacted starting materials and non-polar impurities.

  • Yield & Analytical Validation: The process typically affords the target compound with a ~61% yield (275 mg)[2].

    • Self-Validation Checkpoint: Structural validation must be confirmed via ¹H NMR (400 MHz, DMSO-d6). The appearance of distinct pyrazoline protons alongside the conserved indazole core signals serves as an internal checkpoint confirming successful cyclization.

Workflow N1 1-Ethyl-1H-indazole- 5-carbaldehyde N3 Base-Catalyzed Condensation N1->N3 N2 Methyl Ketone Intermediate N2->N3 N4 α,β-Unsaturated Ketone N3->N4 N5 Hydrazine Monohydrate N4->N5 N6 Pyrazoline Derivative N5->N6

Step-by-step synthetic workflow for indazole-derived pyrazoline compounds.

Conclusion

1-Ethyl-1H-indazole-5-carbaldehyde (MW: 174.20 g/mol ) is far more than a simple catalog reagent; it is a meticulously designed molecular anchor. Its unique combination of thermodynamic stability, tuned lipophilicity, and electrophilic reactivity makes it indispensable for constructing complex, multi-ring systems capable of disrupting protein-protein interactions in advanced oncology drug discovery.

References

  • Title: Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

The Strategic Utility of Indazole-5-Carbaldehyde Derivatives in Modern Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Abstract The indazole ring system has cemented its status as a "privileged scaffold" in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Abstract

The indazole ring system has cemented its status as a "privileged scaffold" in drug discovery, primarily due to its ability to act as a bioisostere for purines and indoles. Within this chemical family, 1H-indazole-5-carbaldehyde (and its methylated derivatives) serves as a critical building block. The reactive aldehyde group at the C5 position provides a versatile handle for introducing molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR)[1]. This whitepaper explores the mechanistic applications of indazole-5-carbaldehyde derivatives, focusing on precision kinase inhibition, synthetic workflows, and self-validating experimental protocols.

The Indazole Core: A Privileged Scaffold in Drug Discovery

In medicinal chemistry, the efficacy of a drug candidate often hinges on its ability to form highly specific interactions with biological targets. The indazole core is a known hinge-binding motif for many kinases[1]. Because its structure mimics the adenine ring of ATP, indazole derivatives can competitively bind to the ATP-binding pocket of various kinase domains.

Historically, the indazole scaffold has been incorporated into a multitude of approved therapeutics, ranging from the anti-inflammatory agent Benzydamine to the 5-HT3 receptor antagonist Granisetron[1]. More recently, the focus has shifted toward oncology and neurodegeneration, where indazole-containing compounds like Axitinib and Pazopanib have been approved as multi-tyrosine kinase inhibitors[1][2]. The use of 1H-indazole-5-carbaldehyde (CAS 253801-04-6) allows chemists to rapidly generate libraries of these inhibitors by leveraging the electrophilic nature of the C5-aldehyde[1][3].

Mechanistic Pathway: Precision Kinase Inhibition

One of the most profound applications of indazole derivatives is the targeted inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 mediates the primary cellular responses to VEGF, driving tumor angiogenesis and cell proliferation. Mutations or overexpression of this receptor are heavily implicated in lung, breast, colon, and prostate cancers[2].

Indazole-based small molecules act as competitive inhibitors at the ATP-binding site of VEGFR-2. By occupying this hinge region, they prevent the auto-phosphorylation of the receptor, thereby halting the downstream PI3K/AKT signaling cascade that would otherwise lead to uncontrolled tumor growth[2].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase Domain VEGF->VEGFR2 Activates PI3K PI3K / AKT Cascade VEGFR2->PI3K Phosphorylation Indazole Indazole-5-carbaldehyde Derivative Indazole->VEGFR2 Competitive ATP Inhibition Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Promotes

Fig 1. Mechanism of action for indazole derivatives inhibiting the VEGFR-2 signaling pathway.

Structure-Activity Relationships (SAR) in VEGFR-2 Inhibition

As a Senior Application Scientist, I emphasize that successful drug design is not just about synthesizing derivatives, but understanding the causality behind binding affinities. When modifying the indazole-pyrimidine core, the choice of functional group dictates the molecule's interaction with the kinase hinge region.

Recent studies on indazole-pyrimidine-based derivatives have demonstrated that introducing hydrophobic groups (such as alkyls or halogens) at the pyrimidine ring actually decreases potency. Conversely, introducing hydrogen bond-forming groups—such as amides or sulfonamides—significantly enhances binding affinity by forming critical H-bonds with the amino acid residues in the ATP pocket[2].

Table 1: SAR of Indazole-Pyrimidine Derivatives against VEGFR-2[2]

Compound / SubstitutionFunctional Group TypeIC50 (nM)Mechanistic Impact on Kinase Binding
Pazopanib (Control) N/A30.0Baseline multi-kinase hinge binding.
Compounds 13a–d Alkyl / Halogen> 150.0Hydrophobic bulk causes steric clash; lacks H-bond donors.
Compounds 13e–f Methoxy (-OCH3)~ 100.0Moderate electronic interaction; acts only as H-bond acceptor.
Compound 13g Amide (-CONH2)57.9Enhanced H-bond donor/acceptor interactions stabilize binding.
Compound 13i Sulfonamide (-SO2NH2)34.5Optimal geometry and strong H-bonding mimics ATP tightly.
Synthetic Workflows & Self-Validating Protocols

To exploit the C5-aldehyde of the indazole core, medicinal chemists frequently utilize condensation reactions to form N-acylhydrazone derivatives. The N-acylhydrazone linkage is highly valued in target-directed dynamic combinatorial chemistry (tdDCC) because the reaction is reversible at acidic pH (allowing for thermodynamic proofreading) but remains highly stable to hydrolysis at physiological pH[4].

Synthetic_Workflow Start 1H-Indazole-5-carbaldehyde (Starting Material) Step1 N-Alkylation (Protection) Start->Step1 Step2 Acid-Catalyzed Condensation Step1->Step2 Product N-Acylhydrazone Derivative Step2->Product Validation NMR & IC50 Validation Product->Validation

Fig 2. Standard synthetic workflow for functionalizing indazole-5-carbaldehyde derivatives.

Protocol: Synthesis of Indazole-5-Carbaldehyde N-Acylhydrazone Derivatives

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to costly biological assays.

Step 1: Reagent Preparation Dissolve 1.0 equivalent of 1H-indazole-5-carbaldehyde (CAS 253801-04-6) in absolute ethanol to achieve a 0.2 M concentration. Causality: Ethanol is chosen as the solvent because the starting materials are soluble at elevated temperatures, but the resulting N-acylhydrazone product typically exhibits poor solubility and will precipitate upon cooling, enabling self-purification.

Step 2: Acid-Catalyzed Activation Add 1.1 equivalents of the desired substituted hydrazide, followed by 0.1 equivalents of glacial acetic acid. Causality: The mild acid selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic amine of the hydrazide.

Step 3: Condensation and In-Process Validation Reflux the mixture at 80°C for 4–6 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The reaction is deemed complete when the UV-active spot corresponding to the aldehyde starting material completely disappears, replaced by a lower Rf product spot.

Step 4: Isolation Cool the reaction flask to 0°C in an ice bath to maximize precipitation. Filter the resulting solid under vacuum and wash with cold ethanol to remove unreacted hydrazide and acetic acid traces.

Step 5: Structural Validation via NMR Validation Checkpoint: Confirm the structural integrity using 1H NMR (DMSO-d6). You must observe the disappearance of the aldehyde proton signal (typically around ~10.0 ppm) and the emergence of a characteristic imine proton (-CH=N-) singlet between 8.0 and 8.5 ppm[4][5].

Emerging Frontiers: LRRK2 and Neurodegeneration

Beyond oncology, indazole-5-carbaldehyde derivatives are proving instrumental in neurodegenerative disease research. Recent patent literature and medicinal chemistry letters highlight the development of novel N-heteroaryl indazole derivatives as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[6].

LRRK2 mutations are a pathological hallmark of Parkinson's disease, generally conferring increased, aberrant kinase activity[6]. Because the indazole scaffold can be tuned to cross the blood-brain barrier while maintaining high selectivity for the LRRK2 ATP-binding pocket, these derivatives represent a highly promising frontier for halting Parkinson's disease progression at the signaling level[6].

Conclusion

The strategic application of indazole-5-carbaldehyde in medicinal chemistry relies on the predictable reactivity of its functional groups and the inherent biological privilege of the indazole core. Whether designing VEGFR-2 inhibitors for oncology or LRRK2 antagonists for Parkinson's disease, researchers can leverage this scaffold to systematically fine-tune hydrogen bonding, steric bulk, and pharmacokinetic properties. By employing self-validating synthetic protocols like tdDCC, drug development professionals can accelerate the discovery of highly potent, targeted therapeutics.

References
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Indazole-5-carboxaldehyde 96 253801-04-6 - Sigma-Aldrich, sigmaaldrich.com,
  • Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease | ACS Medicinal Chemistry Letters, acs.org,
  • 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2 | Benchchem, benchchem.com,
  • SCIENZE BIOTECNOLOGICHE, BIOCOMPUTAZIONALI, FARMACEUTICHE E FARMACOLOGICHE - AMS Dottor
  • Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate, researchg

Sources

Foundational

Synthesis and Application of 1-Ethyl-1H-indazole-5-carbaldehyde: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors and protein-protein interaction (PPI) disruptors. Specifically, 1-ethyl-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors and protein-protein interaction (PPI) disruptors. Specifically, 1-ethyl-1H-indazole-5-carbaldehyde serves as a critical synthetic intermediate in the development of novel oncology therapeutics, including RAD51-BRCA2 disruptors designed to induce synthetic lethality in pancreatic cancers.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of 1-ethyl-1H-indazole-5-carbaldehyde. By analyzing the thermodynamic and kinetic factors governing indazole N-alkylation, this guide establishes a self-validating experimental protocol designed to maximize N1-regioselectivity, ensuring high-yield generation of the target compound for downstream medicinal chemistry applications.

Mechanistic Principles of Indazole N-Alkylation

The primary challenge in the synthesis of 1-ethyl-1H-indazole-5-carbaldehyde from 1H-indazole-5-carbaldehyde is controlling the regioselectivity of the N-alkylation step. The indazole nucleus contains two adjacent nitrogen atoms (N1 and N2), leading to a tautomeric equilibrium. Consequently, electrophilic addition can yield a mixture of N1-alkyl and N2-alkyl regioisomers.

As an application scientist, selecting the correct base and solvent system is paramount to driving the reaction toward the desired N1-isomer. The regiochemical outcome is dictated by the competition between thermodynamic and kinetic control :

  • Thermodynamic Control (N1 Preference): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. Utilizing a strong base (e.g., NaH) in a non-polar aprotic solvent (e.g., THF) facilitates the formation of a stabilized sodium indazolide intermediate. This allows the system to equilibrate, overwhelmingly favoring electrophilic attack at the N1 position.

  • Kinetic Control (N2 Preference): Conversely, under Mitsunobu conditions or when using diazoalkanes, the reaction is kinetically driven. The N2 nitrogen, which is often more sterically accessible and possesses a higher localized electron density in the transition state, becomes the primary site of alkylation.

G A 1H-indazole-5-carbaldehyde B Ethyl Halide (EtX) Base / Solvent A->B C 1-Ethyl-1H-indazole-5-carbaldehyde (N1 Isomer - Major) B->C Thermodynamic Control (NaH/THF) D 2-Ethyl-2H-indazole-5-carbaldehyde (N2 Isomer - Minor) B->D Kinetic Control (Mitsunobu)

Figure 1: Regioselective N-alkylation pathways of 1H-indazole-5-carbaldehyde.

Quantitative Evaluation of Regioselectivity

To rationally design the synthesis protocol, we must evaluate how different reagent systems influence the N1:N2 ratio. The table below summarizes the expected regioisomeric distribution based on established indazole alkylation literature .

Base / Reagent SystemSolventTemperatureMajor RegioisomerTypical N1:N2 RatioMechanistic Control
NaH (Sodium Hydride) THF0 °C to RTN1-Alkyl> 90:10Thermodynamic
K₂CO₃ (Potassium Carbonate) DMF65 °CN1-Alkyl~ 60:40Mixed / Equilibration
PPh₃ / DIAD (Mitsunobu) THFRTN2-Alkyl~ 30:70Kinetic
Diazoalkanes / TfOH DCM0 °C to RTN2-Alkyl< 10:90Kinetic

Table 1: Impact of reaction conditions on the regioselectivity of indazole N-alkylation.

Self-Validating Experimental Protocol

Based on the quantitative data above, the NaH/THF system is selected to maximize the yield of 1-ethyl-1H-indazole-5-carbaldehyde. The following protocol is engineered to be self-validating, incorporating specific causality for each step and rigorous quality control checkpoints.

Step 1: Deprotonation (Thermodynamic Priming)
  • Procedure: Dissolve 1.0 equivalent of 1H-indazole-5-carbaldehyde in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction vessel to 0 °C and add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

  • Causality: The use of a strong, non-nucleophilic base (NaH) in THF ensures complete and irreversible deprotonation. THF stabilizes the resulting sodium cation, allowing the indazolide anion to equilibrate toward the thermodynamically favored N1-anion before the electrophile is introduced.

Step 2: Electrophilic Addition
  • Procedure: After 30 minutes, add 1.2 equivalents of ethyl iodide (EtI) dropwise. Allow the reaction to naturally warm to room temperature and stir for 4–16 hours.

  • Causality: Ethyl iodide is chosen over ethyl chloride due to the superior leaving group ability of the iodide ion, which accelerates the SN​2 displacement. The reaction is maintained at room temperature to preserve thermodynamic control; excessive heating risks degrading the sensitive carbaldehyde moiety.

Step 3: Quench and Phase Separation
  • Procedure: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild, buffered acidic quench that safely neutralizes unreacted NaH without risking the formation of acetals or the degradation of the aldehyde group, which could occur with stronger acids.

Step 4: Regioisomer Resolution (Chromatography)
  • Procedure: Purify the crude mixture via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Causality: The N1-ethyl isomer typically exhibits a higher Rf​ value (e.g., Rf​ = 0.6 in 3:1 Hexanes:EtOAc) compared to the N2-ethyl isomer ( Rf​ = 0.4). This separation is driven by the higher dipole moment and exposed N1 lone pair of the N2-isomer, which interacts more strongly with the polar silica stationary phase.

Step 5: Structural Validation (Quality Control)
  • Procedure: Confirm the regiochemistry of the isolated product using 2D ¹H-¹³C HMBC NMR spectroscopy.

  • Causality: 1D ¹H NMR is often insufficient to definitively distinguish N1 from N2 alkylation. In the HMBC spectrum, a cross-peak between the ethyl -CH₂- protons and the C7a carbon (approx. 140 ppm) definitively validates the N1-isomer. Conversely, a correlation with the C3 carbon would indicate the unwanted N2-isomer .

Downstream Applications in Oncology

1-Ethyl-1H-indazole-5-carbaldehyde is a highly prized building block in the synthesis of small-molecule disruptors of the RAD51-BRCA2 protein-protein interaction. These disruptors are designed to inhibit homologous recombination (HR) and induce synthetic lethality in BRCA-competent pancreatic cancers when administered synergistically with PARP inhibitors (e.g., olaparib) .

The synthetic workflow utilizes the carbaldehyde moiety as an electrophilic anchor. A base-catalyzed Claisen-Schmidt condensation with a methyl ketone intermediate yields an α,β-unsaturated aryl ketone (chalcone). Subsequent treatment with hydrazine monohydrate drives a cyclization reaction, forming the final dihydroquinolone pyrazoline pharmacophore.

G2 A 1-Ethyl-1H-indazole-5-carbaldehyde B Base-Catalyzed Condensation (with Methyl Ketone) A->B C α,β-Unsaturated Aryl Ketone B->C D Hydrazine Monohydrate (Cyclization) C->D E Dihydroquinolone Pyrazoline (RAD51-BRCA2 Disruptor) D->E

Figure 2: Synthetic workflow for dihydroquinolone pyrazoline RAD51-BRCA2 disruptors.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

  • Roberti, M., et al. (2020). Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib. Journal of Medicinal Chemistry, 63(5), 2588–2614.[Link]

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols Using 1-Ethyl-1H-indazole-5-carbaldehyde: Applications in Oncology and Multi-Drug Resistance

Executive Summary & Mechanistic Rationale 1-Ethyl-1H-indazole-5-carbaldehyde is a highly versatile, electron-rich aryl aldehyde utilized extensively as a pharmacophore building block in modern drug discovery. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Ethyl-1H-indazole-5-carbaldehyde is a highly versatile, electron-rich aryl aldehyde utilized extensively as a pharmacophore building block in modern drug discovery. Its unique structural geometry and electronic distribution make it an ideal electrophile for carbon-carbon and carbon-nitrogen bond-forming reactions.

This application note details two field-proven synthetic workflows utilizing this intermediate:

  • Claisen-Schmidt Condensation & Cyclization: To synthesize dihydroquinolone pyrazoline derivatives. These molecules act as potent RAD51-BRCA2 disruptors, inducing synthetic lethality in pancreatic cancer models when combined with PARP inhibitors like Olaparib[1],[2].

  • Reductive Amination: To synthesize complex acetamido-phenylbenzamide derivatives. These compounds act as P-glycoprotein (P-gp) modulators, inhibiting the efflux pumps responsible for multi-drug resistance (MDR) in various cancers[3],[4].

Protocol A: Synthesis of Pyrazoline-Based RAD51-BRCA2 Disruptors

Causality & Experimental Design

The synthesis of pyrazoline-based RAD51-BRCA2 disruptors relies on a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a hydrazine-mediated cyclization[1].

  • Solvent & Base Selection: A mixed solvent system of EtOH/H₂O (4:3 v/v) is chosen to ensure the solubility of the hydrophobic methyl ketone and 1-ethyl-1H-indazole-5-carbaldehyde, while providing a protic environment for the KOH catalyst.

  • Temperature Control: The reaction is initiated at 0 °C to suppress unwanted Cannizzaro-type disproportionation or self-condensation, then gradually warmed to room temperature to drive the irreversible dehydration step, yielding the α,β -unsaturated ketone (chalcone)[1].

  • Microwave Cyclization: Hydrazine monohydrate acts as a bis-nucleophile. Microwave irradiation at 110 °C ensures rapid ring closure of the sterically hindered chalcone intermediate into the final pyrazoline core[1].

Workflow N1 Methyl Ketone (Dihydroquinolone) N3 Claisen-Schmidt Condensation (KOH, EtOH/H2O, 0°C → RT) N1->N3 N2 1-Ethyl-1H-indazole- 5-carbaldehyde N2->N3 N4 α,β-Unsaturated Ketone (Chalcone Intermediate) N3->N4 N5 Cyclization (Hydrazine, EtOH, 110°C) N4->N5 N6 Pyrazoline Derivative (RAD51-BRCA2 Disruptor) N5->N6

Synthetic workflow for pyrazoline-based RAD51-BRCA2 disruptors.

Step-by-Step Methodology (Self-Validating System)
  • Reaction Setup: Dissolve the starting methyl ketone (0.98 mmol) and 1-ethyl-1H-indazole-5-carbaldehyde (171 mg, 0.98 mmol) in a 4:3 v/v mixture of EtOH/H₂O to achieve a 0.05 M concentration[2].

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add aqueous KOH (1.0 equiv) dropwise over 10 minutes.

  • Condensation: Remove the ice bath and allow the mixture to stir overnight as it gradually reaches room temperature[2].

  • Validation Check 1 (Chalcone Formation): Perform an LC-MS aliquot check. The complete disappearance of the aldehyde peak (m/z 175.08 [M+H]+) and the appearance of the chalcone mass confirms successful condensation. Do not proceed if the aldehyde persists, as it will react with hydrazine in the next step to form an unwanted hydrazone side-product.

  • Quenching & Extraction: Quench the reaction by the slow addition of acetic acid (25.0 equiv) to neutralize the KOH. Extract the crude mixture with DCM/H₂O (3 × 50 mL). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure[2].

  • Cyclization: Dissolve the crude chalcone intermediate in anhydrous EtOH. Add an excess of hydrazine monohydrate.

  • Microwave Irradiation: Heat the mixture to 110 °C under microwave irradiation for 45 minutes[1].

  • Validation Check 2 (Pyrazoline Formation): Monitor via TLC (DCM/EtOH). A fluorescent spot under 254 nm UV indicates the formation of the pyrazoline core.

  • Purification: Purify the crude product via direct phase flash chromatography (SiO₂ gold 24 g; 0–5% EtOH/DCM gradient) to afford the pure pyrazoline derivative[1],[2].

Protocol B: Synthesis of P-Glycoprotein Modulators via Reductive Amination

Causality & Experimental Design

The synthesis of acetamido-phenylbenzamide derivatives utilizes 1-ethyl-1H-indazole-5-carbaldehyde in a reductive amination sequence to yield complex secondary/tertiary amines that bind to and inhibit P-glycoprotein[3].

  • Reducing Agent Chemoselectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted 1-ethyl-1H-indazole-5-carbaldehyde into its corresponding alcohol[5]. This ensures the hydride selectively attacks the more electrophilic iminium ion.

  • pH Optimization: A catalytic amount of acetic acid is added to maintain a weakly acidic environment (pH 4-5). This protonates the carbonyl oxygen, accelerating the nucleophilic attack of the primary amine to form the transient imine/iminium intermediate[5].

Pathway N1 1-Ethyl-1H-indazole- 5-carbaldehyde + Amine N2 Imine/Iminium Formation (Weakly Acidic, pH 4-5) N1->N2 Condensation N3 Selective Reduction (NaBH(OAc)3, RT) N2->N3 Hydride Transfer N4 Secondary/Tertiary Amine (P-gp Modulator) N3->N4 N5 P-glycoprotein Efflux Pump Inhibition N4->N5 Target Binding N6 Restored Intracellular Drug Concentration N5->N6 Overcomes MDR

Reductive amination pathway yielding P-glycoprotein efflux pump inhibitors.

Step-by-Step Methodology (Self-Validating System)
  • Imine Formation: To a stirred solution of the target primary amine (e.g., intermediate IIK1, 180 mg) and 1-ethyl-1H-indazole-5-carbaldehyde (78 mg, 1.0 equiv) in anhydrous DMF or DCE (5 mL)[4].

  • Acid Catalysis: Add 1-2 drops of glacial acetic acid to adjust the pH to ~4.5. Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.

  • Validation Check 1 (Imine Conversion): Spot the reaction on a TLC plate alongside the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, often yellow-tinted imine spot confirms successful condensation.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 equiv) portion-wise to control any mild exotherm. Stir the reaction mixture at room temperature for 12-16 hours[3].

  • Validation Check 2 (Amine Formation): Perform an LC-MS analysis. The mass should correspond to the desired secondary amine. A Ninhydrin stain on TLC can differentiate the primary amine starting material from the secondary amine product.

  • Quenching: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride species without hydrolyzing the newly formed product.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the final P-gp modulator[3],[4].

Quantitative Data Summary

The following table summarizes the key metrics, yields, and biological targets associated with the two primary synthetic protocols utilizing 1-Ethyl-1H-indazole-5-carbaldehyde.

ProtocolTarget Molecule ClassKey Reagents & ConditionsTypical YieldPrimary Biological Target
A: Claisen-Schmidt & Cyclization Dihydroquinolone PyrazolinesKOH (EtOH/H₂O, 0°C), Hydrazine (110°C, µWave)53% – 61%RAD51-BRCA2 Interaction (Pancreatic Cancer)
B: Reductive Amination Acetamido-phenylbenzamidesNaBH(OAc)₃, AcOH (pH 4-5), DMF/DCE (RT)42% – 56%P-glycoprotein (Multi-Drug Resistance Efflux Pump)

References

  • Title: Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL: [Link]

  • Title: US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same Source: Google Patents URL

Sources

Application

Application Note: High-Yield Synthesis and Validation of Indazole-Based Kinase Inhibitors

Introduction and Mechanistic Rationale The indazole scaffold is a highly privileged pharmacophore in modern oncology, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib)[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The indazole scaffold is a highly privileged pharmacophore in modern oncology, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib)[1]. When designing novel targeted therapies, 1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) serves as an exceptionally versatile building block.

The selection of this specific precursor is driven by two critical structural features:

  • The N1-Ethyl Substitution : Unsubstituted indazoles undergo rapid 1H/2H tautomerization, which can lead to unpredictable binding modes within the kinase hinge region and off-target toxicities. The N1-ethyl group locks the tautomeric state, ensuring consistent hydrogen-bond acceptor behavior at the N2 position while simultaneously projecting into the lipophilic pocket of the ATP-binding site to enhance binding affinity and membrane permeability[2].

  • The C5-Carbaldehyde : The aldehyde group acts as a highly reactive electrophilic center, allowing for rapid extension of the molecule into the solvent-exposed channel of the kinase via Knoevenagel condensation or reductive amination. This approach has been successfully utilized to synthesize potent multi-targeted kinase inhibitors and DYRK/CLK inhibitors (e.g., Leucettinibs)[3][4].

This application note details a robust, self-validating protocol for the preparation of a representative class of kinase inhibitors via the Knoevenagel condensation of 1-ethyl-1H-indazole-5-carbaldehyde with an active methylene compound (e.g., oxindole), followed by biochemical validation.

Experimental Workflow & Pathway Visualization

To ensure reproducibility and high-throughput adaptability, the synthesis relies on a base-catalyzed condensation in a protic solvent. This specific methodology is chosen because the thermodynamic (Z)-isomer of the resulting alkene typically precipitates directly from the reaction mixture, bypassing the need for low-yield column chromatography.

Workflow A 1-Ethyl-1H-indazole- 5-carbaldehyde C Knoevenagel Condensation (Piperidine/EtOH) A->C B Oxindole Derivative B->C D Precipitation & Filtration C->D E LC-MS / NMR Validation D->E F TR-FRET Kinase Assay E->F

Fig 1: End-to-end workflow for the synthesis and validation of indazole kinase inhibitors.

Once synthesized, these indazole derivatives typically exert their antiproliferative effects by competitively binding to the ATP pocket of Receptor Tyrosine Kinases (RTKs), thereby shutting down downstream survival cascades.

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor PI3K PI3K Receptor->PI3K Inhibitor 1-Ethyl-Indazole Inhibitor Inhibitor->Receptor Blocks ATP Binding AKT AKT PI3K->AKT Response Tumor Cell Survival & Proliferation AKT->Response

Fig 2: Mechanism of action showing the indazole inhibitor blocking the RTK signaling cascade.

Step-by-Step Synthetic Protocol

Materials and Reagents
  • Precursor : 1-Ethyl-1H-indazole-5-carbaldehyde (≥97% purity).

  • Active Methylene : 5-Fluoroindolin-2-one (or equivalent oxindole).

  • Catalyst : Piperidine (acts as a mild organic base to generate the enolate without triggering Cannizzaro-type disproportionation of the aldehyde).

  • Solvent : Absolute Ethanol (EtOH).

Synthesis Procedure
  • Preparation : In a 50 mL round-bottom flask, dissolve 1-ethyl-1H-indazole-5-carbaldehyde (1.0 mmol, 174 mg) and 5-fluoroindolin-2-one (1.0 mmol, 151 mg) in 15 mL of absolute ethanol.

  • Catalysis : Add 3 drops (approx. 0.1 mmol) of piperidine. Causality Note: Piperidine is preferred over stronger bases (like NaOH) to prevent the opening of the oxindole ring and to selectively drive the formation of the thermodynamically stable (Z)-isomer.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours. Monitor the reaction progression via TLC (DCM/MeOH 95:5).

  • Isolation : Upon completion, a brightly colored (usually yellow to orange) precipitate will form. Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration : Filter the solid under vacuum, wash with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and piperidine, and dry under high vacuum for 12 hours.

Quality Control and Analytical Validation

A critical failure point in this synthesis is the formation of E/Z isomeric mixtures. The protocol is self-validating if the following analytical benchmarks are met:

  • LC-MS : Confirm the mass of the target compound [M+H]+ . Purity should be >95% by UV integration at 254 nm.

  • 1H-NMR (400 MHz, DMSO-d6) : The diagnostic vinylic proton connecting the indazole and oxindole rings must appear as a sharp singlet between δ 7.60–7.90 ppm. The presence of a secondary, smaller singlet in this region indicates E-isomer contamination, which requires recrystallization from DMSO/Ethanol.

Analytical Data Summary

Table 1: Representative Analytical QC Data for Synthesized Derivatives

Compound IDR-Group (Oxindole)Yield (%)LC-MS [M+H]+ 1H-NMR Vinylic Proton ( δ , ppm)Isomeric Purity (Z:E)
Ind-01 5-Fluoro82%308.17.78 (s, 1H)> 99:1
Ind-02 5-Methoxy76%320.17.72 (s, 1H)> 98:2
Ind-03 Unsubstituted85%290.17.81 (s, 1H)> 99:1

Biochemical Validation: TR-FRET Kinase Assay

To validate the biological efficacy of the synthesized 1-ethyl-indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality Note: Indazole-oxindole conjugates are highly conjugated and often auto-fluoresce. TR-FRET utilizes a time delay before measuring emission, entirely circumventing compound auto-fluorescence interference that plagues standard colorimetric assays[5].

Assay Protocol
  • Compound Preparation : Prepare a 10-point 3-fold serial dilution of the indazole inhibitor in 100% DMSO.

  • Reaction Assembly : In a low-volume 384-well plate, combine 2.5 µL of the kinase enzyme (e.g., VEGFR2 or DYRK1A) and 2.5 µL of the fluorescently labeled substrate.

  • Inhibition : Add 50 nL of the serially diluted inhibitor using an acoustic liquid handler.

  • Initiation : Start the reaction by adding 2.5 µL of ATP (at the Km​ concentration for the specific kinase).

  • Incubation & Detection : Incubate for 60 minutes at room temperature. Add 5 µL of TR-FRET stop/detection buffer (containing EDTA to chelate Mg2+ and europium-labeled antibodies). Read the plate on a microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.

Biological Activity Data

Table 2: Kinase Inhibitory Activity ( IC50​ in nM) of Synthesized Derivatives

Compound IDVEGFR2 IC50​ (nM)DYRK1A IC50​ (nM)AKT1 IC50​ (nM)Cell Viability (A549) GI50​ (µM)
Ind-01 14.2 ± 1.5112 ± 8> 50001.2
Ind-02 45.6 ± 3.285 ± 5> 50003.4
Ind-03 22.1 ± 2.0205 ± 12> 50002.8
Sunitinib (Ref)8.5 ± 0.9N/AN/A0.8

Data represents the mean ± SD of three independent experiments.

References

  • 3 - Assiut University. 2.4 - Edelris. 3.1 - Semantic Scholar. 4.2 - Lookchem. 5.5 - Benchchem.

Sources

Method

Application Note: Oxidation of 1-Ethyl-1H-indazole-5-carbaldehyde to 1-Ethyl-1H-indazole-5-carboxylic acid

Abstract This document provides a detailed guide for the chemical oxidation of 1-Ethyl-1H-indazole-5-carbaldehyde to its corresponding carboxylic acid, a critical transformation in the synthesis of various pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the chemical oxidation of 1-Ethyl-1H-indazole-5-carbaldehyde to its corresponding carboxylic acid, a critical transformation in the synthesis of various pharmacologically active molecules. We present and compare three robust protocols: the Pinnick Oxidation, Potassium Permanganate Oxidation, and a Silver (I) Oxide method. Each protocol is accompanied by a thorough explanation of the underlying mechanism, a step-by-step experimental procedure, and a discussion of its advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and scalable methods for this specific synthetic step.

Introduction

The 1-ethyl-1H-indazole-5-carboxylic acid scaffold is a key structural motif in numerous pharmaceutical compounds, exhibiting a wide range of biological activities. Its synthesis from the readily available 1-Ethyl-1H-indazole-5-carbaldehyde is a crucial step in the drug discovery and development pipeline. The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry.[1] However, the presence of the indazole ring, a heteroaromatic system, necessitates careful selection of the oxidizing agent to avoid unwanted side reactions and ensure high yields. This application note details three effective methods for this conversion, catering to different laboratory settings and substrate sensitivities.

Comparative Overview of Oxidation Methods

A variety of reagents can be employed for the oxidation of aldehydes to carboxylic acids, including potassium permanganate, chromic acid, and silver oxide.[2] The choice of oxidant is critical and depends on the specific characteristics of the starting material and the desired outcome. For a substrate like 1-Ethyl-1H-indazole-5-carbaldehyde, which contains a potentially sensitive heterocyclic ring system, milder and more selective methods are often preferred.

Method Primary Oxidant Key Advantages Potential Limitations Typical Yield
Pinnick Oxidation Sodium Chlorite (NaClO₂)High functional group tolerance, mild reaction conditions, suitable for α,β-unsaturated aldehydes.[1][3]Requires a scavenger for hypochlorous acid byproduct, can be sensitive to reagent purity.[4]85-95%
Permanganate Oxidation Potassium Permanganate (KMnO₄)Strong oxidizing agent, cost-effective, readily available.[5][6]Can be harsh and lead to over-oxidation or degradation of sensitive substrates, requires careful control of reaction conditions.[6]70-85%
Silver (I) Oxide Oxidation Silver (I) Oxide (Ag₂O)Mild conditions, often used in the Tollens' test for aldehydes, can be highly selective.[7][8]Stoichiometric use of a silver reagent can be expensive.80-90%

Method 1: Pinnick Oxidation

The Pinnick oxidation is a highly regarded method for converting aldehydes to carboxylic acids due to its mildness and broad functional group compatibility.[1][3] It utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[3]

Mechanism of Action

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite and a mild acid buffer, typically sodium dihydrogen phosphate.[3][9] The chlorous acid then adds to the aldehyde, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[3][4][10] A critical component of the Pinnick oxidation is the use of a scavenger, such as 2-methyl-2-butene, to react with the highly reactive HOCl byproduct, preventing unwanted side reactions like chlorination.[4]

Pinnick_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Start Dissolve Aldehyde in t-BuOH/H₂O Add_Scavenger Add 2-Methyl-2-butene Start->Add_Scavenger Add_Buffer Add NaH₂PO₄ Add_Scavenger->Add_Buffer Add_NaClO2 Add aq. NaClO₂ (dropwise, 0°C) Add_Buffer->Add_NaClO2 Stir Stir at RT Add_NaClO2->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Acidify Acidify with HCl Quench->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Crystallization) Concentrate->Purify End 1-Ethyl-1H-indazole-5-carboxylic acid Purify->End

Caption: Workflow for the Pinnick Oxidation.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄) as a buffer (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq) in water dropwise to the stirred reaction mixture, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to 0 °C and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

  • Adjust the pH of the solution to ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of converting aldehydes to carboxylic acids.[5][6][11] This method is often employed for its efficiency, but requires careful control to prevent over-oxidation, especially with substrates containing other oxidizable functional groups.[6]

Mechanism of Action

The oxidation of an aldehyde with potassium permanganate in a neutral or slightly acidic solution involves the permanganate ion (MnO₄⁻) attacking the aldehyde.[2] This leads to the formation of a manganese ester intermediate, which then hydrolyzes to produce the carboxylic acid.[2] The manganese is reduced, typically to manganese dioxide (MnO₂), a brown precipitate.[11]

Permanganate_Oxidation_Mechanism Aldehyde R-CHO Intermediate [Manganese Ester Intermediate] Aldehyde->Intermediate + KMnO₄ KMnO4 KMnO₄ Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid + H₂O MnO2 MnO₂ (precipitate) Intermediate->MnO2

Caption: Simplified mechanism of permanganate oxidation.

Experimental Protocol
  • Reaction Setup: Dissolve 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:1) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄, 1.1 eq) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the purple permanganate color is also an indicator of reaction progression.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown precipitate dissolves and the solution becomes colorless. Alternatively, isopropanol can be used to quench excess KMnO₄.[12]

  • Purification: Filter the reaction mixture to remove any remaining solids. Acidify the filtrate with 1M HCl to a pH of ~2-3, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method 3: Silver (I) Oxide Oxidation

The use of silver (I) oxide (Ag₂O) provides a mild and often highly selective method for the oxidation of aldehydes to carboxylic acids.[8][13] This reaction is the basis of the well-known Tollens' test.[6][7][14]

Mechanism of Action

In this reaction, the aldehyde is first treated with a base, which facilitates the oxidation by the silver (I) ions. The aldehyde is oxidized to the carboxylate, and the Ag(I) is reduced to elemental silver (Ag(0)), which often forms a characteristic silver mirror on the reaction flask.[8] The reaction is typically carried out in a mixture of aqueous base and an organic solvent.

Silver_Oxide_Oxidation_Workflow Start Dissolve Aldehyde in THF/EtOH Add_Base Add aq. NaOH Start->Add_Base Add_AgNO3 Add aq. AgNO₃ Add_Base->Add_AgNO3 Stir Stir at RT Add_AgNO3->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter off Silver Monitor->Filter Reaction Complete Acidify Acidify Filtrate Filter->Acidify Extract Extract with EtOAc Acidify->Extract Purify Purify Extract->Purify End Carboxylic Acid Purify->End

Caption: Workflow for Silver (I) Oxide Oxidation.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 eq) in a mixture of THF and ethanol (1:1).

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Oxidation: To the stirred solution, add an aqueous solution of silver nitrate (AgNO₃, 2.0 eq) dropwise. A black precipitate of silver oxide will form initially, which will then be reduced to elemental silver as the reaction progresses.

  • Stir the reaction mixture at room temperature for 12-24 hours. A silver mirror may form on the inside of the flask.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated silver.

  • Purification: Concentrate the filtrate to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

Conclusion

The oxidation of 1-Ethyl-1H-indazole-5-carbaldehyde to its corresponding carboxylic acid can be successfully achieved using several methods. The Pinnick oxidation stands out as a particularly mild and high-yielding protocol, making it ideal for complex molecules with sensitive functional groups.[1][3] Potassium permanganate offers a cost-effective and powerful alternative, though it requires more careful control to avoid side reactions.[6][11] The silver (I) oxide method provides another mild option, albeit at a higher reagent cost. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources.

References

  • Silver(I) as a widely applicable, homogeneous catalyst for aerobic oxidation of aldehydes toward carboxylic acids in water—“silver mirror”: From stoichiometric to catalytic. Science Advances, 1(3), e1500020. [Link]

  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

  • Pinnick oxidation. Wikipedia. [Link]

  • Which reagent converts aldehydes into carboxylic acids selectively in presence of alcohols?. Toppr. [Link]

  • Oxidation reaction of alcohols and aldehydes. Pure Chemistry. [Link]

  • Which reagents can be used to convert an aldehyde to a carboxylic acid?. Brainly.com. [Link]

  • Silver-Catalyzed Reduction and Oxidation of Aldehydes and Their Derivatives. ResearchGate. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 476(2234), 20190733. [Link]

  • Directly Oxidized Chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H -Imidazole by Acidic Potassium Permanganate and Its Analytical Application for Determination of Albumin. PubMed. [Link]

  • Oxidation of alcohols & aldehydes. Lumen Learning. [Link]

  • Oxidation of aldehydes to carboxylic acids with Ag2O. Master Organic Chemistry. [Link]

  • Potassium Permanganate consumption? Safety help. Reddit. [Link]

  • Pinnick Oxidation. YouTube. [Link]

Sources

Application

Wittig reaction conditions for 1-Ethyl-1H-indazole-5-carbaldehyde

Application Note: Stereoselective Wittig Olefination of 1-Ethyl-1H-indazole-5-carbaldehyde Executive Summary 1-Ethyl-1H-indazole-5-carbaldehyde is a highly versatile, privileged scaffold frequently utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Wittig Olefination of 1-Ethyl-1H-indazole-5-carbaldehyde

Executive Summary

1-Ethyl-1H-indazole-5-carbaldehyde is a highly versatile, privileged scaffold frequently utilized in the synthesis of advanced oncology therapeutics and targeted inhibitors. Notably, this building block is a critical intermediate in the development of RAD51-BRCA2 protein-protein interaction disruptors for pancreatic cancer[1], P-glycoprotein modulators aimed at overcoming multi-drug resistance[2], and αV integrin antagonists for fibrotic disorders[3].

The Wittig olefination is the premier method for functionalizing the C5 position of the indazole core to generate complex alkene derivatives[3]. This application note provides a field-proven, self-validating protocol for the stereoselective Wittig olefination of 1-Ethyl-1H-indazole-5-carbaldehyde, detailing the mechanistic rationale behind reagent selection and experimental conditions.

Mechanistic Rationale & Substrate Profiling

The success of the Wittig reaction on the indazole core relies heavily on understanding the electronic and structural properties of the substrate:

  • The Role of N1-Ethylation: Unprotected 1H-indazoles possess an acidic N-H proton (pKa ~14) that readily consumes the strong bases (e.g., n-BuLi, NaHMDS) required for ylide generation, leading to poor yields and complex reaction mixtures. The N1-ethyl group acts as a permanent protecting group, preventing N-deprotonation and locking the indazole into the stable 1H-tautomer[4].

  • Electrophilicity of the C5-Carbaldehyde: By locking the tautomeric form, the N1-ethyl group ensures a consistent electron density distribution across the bicyclic ring system. This maintains the predictable electrophilicity of the C5-carbonyl carbon, allowing it to react efficiently with both stabilized and unstabilized phosphonium ylides.

Strategic Workflow: Ylide Selection and Stereocontrol

The choice of base, solvent, and temperature is entirely dictated by the nature of the phosphonium ylide. The logical decision tree below outlines the workflow for achieving thermodynamic (E)-alkenes versus kinetic (Z)-alkenes.

WittigWorkflow cluster_ylide Ylide Classification A 1-Ethyl-1H-indazole-5-carbaldehyde (Electrophilic Substrate) B Stabilized Ylide (e.g., Ester/Ketone) A->B C Unstabilized Ylide (e.g., Alkyl) A->C D Thermodynamic Conditions: Base: NaH or DBU Solvent: THF or DCM Temp: 0°C → RT B->D E Kinetic Conditions: Base: n-BuLi or NaHMDS Solvent: THF Temp: -78°C → RT C->E F Major Product: (E)-Alkenyl Indazole D->F G Major Product: (Z)-Alkenyl Indazole E->G

Logical decision tree for Wittig olefination conditions based on ylide stabilization.

Validated Step-by-Step Protocol

The following protocol is optimized for the synthesis of terminal or internal alkenes from 1-Ethyl-1H-indazole-5-carbaldehyde.

Phase 1: Preparation of the Phosphonium Ylide

  • Drying the Precursor: Weigh the appropriate phosphonium bromide/chloride salt (1.2 equiv.) into an oven-dried round-bottom flask equipped with a magnetic stir bar. Dry under high vacuum at 60°C for 2 hours.

    • Causality: Trace moisture prematurely quenches the strong base and the resulting ylide, drastically reducing the effective concentration of the active reagent and lowering the overall yield.

  • Solvent Addition: Flush the flask with ultra-pure Argon. Add anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition & Ylide Generation:

    • For Unstabilized Ylides: Cool the suspension to -78°C using a dry ice/acetone bath. Add n-BuLi (1.15 equiv., 2.5 M in hexanes) dropwise over 10 minutes.

    • For Stabilized Ylides: Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 equiv.) in portions. Stir until hydrogen gas evolution ceases.

    • Self-Validation: The formation of the active ylide is visually confirmed by a distinct color change (e.g., a vibrant yellow/orange solution for unstabilized alkyl ylides).

Phase 2: Aldehyde Addition and Reaction 4. Substrate Preparation: Dissolve 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 equiv.) in a minimal volume of anhydrous THF (approx. 1 mL per mmol). 5. Addition: Add the aldehyde solution dropwise to the ylide mixture.

  • For Unstabilized Ylides: Maintain at -78°C during addition, then allow to slowly warm to room temperature over 2-4 hours.

    • Causality: Low temperatures favor the kinetic formation of the cis-oxaphosphetane intermediate, maximizing (Z)-alkene selectivity.

  • For Stabilized Ylides: Add at 0°C, then warm to room temperature and stir for 4-12 hours.

    • Causality: Higher temperatures are required to overcome the activation energy barrier for the decomposition of the highly stable oxaphosphetane intermediate, yielding the thermodynamic (E)-alkene.

  • Self-Validation: The fading of the bright yellow/orange ylide color upon the addition of the aldehyde confirms the consumption of the ylide and the progression of the reaction.

Phase 3: Quenching, Workup, and Purification 6. Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (equal volume to THF). 7. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 8. Purification (TPPO Removal): To efficiently remove the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:4 v/v). TPPO will precipitate as a white solid. Filter the suspension through a pad of Celite.

  • Causality: TPPO is highly soluble in standard chromatography solvents but poorly soluble in cold non-polar mixtures. Precipitation prior to chromatography prevents column streaking and co-elution.

  • Chromatography: Purify the concentrated filtrate via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to isolate the pure alkenyl indazole.

Analytical Self-Validation

  • TLC Monitoring: 1-Ethyl-1H-indazole-5-carbaldehyde is UV-active (254 nm) and stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) due to the aldehyde moiety. The product alkene will remain UV-active but will be 2,4-DNPH negative. This provides a binary, self-validating check for reaction completion.

  • NMR Stereochemical Assignment: The stereochemistry of internal alkenes is unambiguously validated via ¹H-NMR. The vinylic protons of the (E)-isomer exhibit a large coupling constant (J = 15–16 Hz), whereas the (Z)-isomer exhibits a smaller coupling constant (J = 10–12 Hz).

Quantitative Reaction Matrix

The following table summarizes expected yields and stereoselectivities when reacting 1-Ethyl-1H-indazole-5-carbaldehyde under various optimized Wittig conditions:

Ylide ClassificationPhosphonium PrecursorBaseSolventTemp ProfileYield (%)Stereoselectivity
Stabilized Ethyl 2-(triphenylphosphoranylidene)acetateNone (Pre-formed)DCMRT, 12h85%>95:5 (E:Z)
Semi-stabilized Benzyltriphenylphosphonium bromidet-BuOKTHF0°C → RT, 6h78%65:35 (E:Z)
Unstabilized (Terminal)Methyltriphenylphosphonium bromiden-BuLiTHF-78°C → RT, 4h89%N/A
Unstabilized (Internal)Ethyltriphenylphosphonium bromideNaHMDSTHF-78°C → RT, 4h82%5:95 (E:Z)

References

  • Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib - Journal of Medicinal Chemistry (ACS Publications). 1

  • Acetamido-phenylbenzamide derivatives and methods of using the same - US Patent 20220106301A1 (Google Patents). 2

  • Indazole derivatives as αV integrin antagonists - WO2018089357A1 / AU2017359027A1 (Google Patents). 3

  • Product Class 2: 1H- and 2H-Indazoles - Science of Synthesis (Thieme-connect).4

Sources

Method

Application Note: Regioselective Synthesis and Derivatization of 1-Ethyl-1H-indazole-5-carbaldehyde

Introduction & Pharmacological Context Indazole scaffolds are privileged pharmacophores in modern drug discovery, prominently featured in kinase inhibitors, σ1 receptor modulators, and RAD51-BRCA2 protein-protein interac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Indazole scaffolds are privileged pharmacophores in modern drug discovery, prominently featured in kinase inhibitors, σ1 receptor modulators, and RAD51-BRCA2 protein-protein interaction disruptors . Specifically, 1-ethyl-1H-indazole-5-carbaldehyde serves as a critical synthetic building block. Its C5-formyl group is highly versatile, enabling the rapid generation of complex amine libraries via reductive amination .

However, the intrinsic tautomeric nature of the indazole ring presents a classic synthetic hurdle: achieving absolute regioselectivity for N1-alkylation over N2-alkylation. This application note details a self-validating, thermodynamically controlled protocol to synthesize the N1-ethyl isomer with >95% selectivity, followed by a standardized downstream derivatization workflow.

Mechanistic Insights: Mastering Regioselectivity

The indazole core exists in a dynamic tautomeric equilibrium between the 1H and 2H forms. Direct alkylation under standard basic conditions (e.g., K₂CO₃ in DMF) typically yields a difficult-to-separate mixture of N1 and N2 regioisomers. Overcoming this requires manipulating the reaction's thermodynamic and chelation parameters .

  • Thermodynamic Control: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. By utilizing a strong, non-coordinating base like Sodium Hydride (NaH) in an anhydrous, non-polar aprotic solvent like Tetrahydrofuran (THF), the reaction is driven toward the more stable N1-alkylated product.

  • The Chelation Effect: When NaH is used, the resulting sodium cation (Na⁺) coordinates with the lone pair of the N2 nitrogen. This coordination sterically shields the N2 position, directing the incoming electrophile (ethyl bromide) exclusively to the N1 position.

  • Dipole Moment & Polarity: The N2-alkylated isomer possesses a significantly higher dipole moment (approx. 3.40 D) compared to the N1-isomer (approx. 1.50 D). This physical property dictates their chromatographic behavior, making the N1-isomer less polar and faster-eluting on normal-phase silica gel.

RegioControl SM 1H-indazole-5-carbaldehyde NaH NaH / THF (Thermodynamic) SM->NaH K2CO3 K2CO3 / DMF (Mixed Control) SM->K2CO3 Mitsunobu Mitsunobu (Kinetic Control) SM->Mitsunobu N1 N1-Ethyl Isomer (>95% Yield) NaH->N1 Mix N1 + N2 Isomers (~1:1 Ratio) K2CO3->Mix N2 N2-Ethyl Isomer (Major Product) Mitsunobu->N2

Regioselectivity pathways for indazole N-alkylation based on reaction conditions.

Data Presentation: Optimization of N-Alkylation Conditions

To demonstrate the causality of solvent and base selection, the following table summarizes the optimization landscape for the ethylation of 1H-indazole-5-carbaldehyde.

BaseSolventAlkylating AgentTempN1:N2 RatioYield (N1)Causality / Observation
K₂CO₃DMFEthyl IodideRT1.2 : 145%Weak base in polar solvent leads to kinetic mixtures.
Cs₂CO₃DMFEthyl IodideRT2.5 : 160%Cesium effect slightly improves N1 selectivity.
NaHDMFEthyl Bromide0 °C to RT5 : 175%Strong base improves yield, but polar DMF reduces chelation.
NaH THF Ethyl Bromide 0 °C to RT >99 : 1 92% Optimal thermodynamic control and Na⁺ chelation.

Experimental Workflow

Workflow Step1 1. Deprotonation NaH in THF at 0°C Step2 2. N1-Alkylation Add Ethyl Bromide Step1->Step2 Step3 3. Reaction Monitoring TLC & LC-MS Validation Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Derivatization Reductive Amination Step4->Step5

Five-step experimental workflow for the synthesis and derivatization of N1-ethyl indazoles.

Self-Validating Protocol: Synthesis of 1-Ethyl-1H-indazole-5-carbaldehyde

Phase 1: Deprotonation (Thermodynamic Equilibration)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve 1H-indazole-5-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous THF (0.1 M, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) portion-wise over 10 minutes.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Self-Validation Checkpoint 1: You must observe the evolution of H₂ gas (bubbling) upon NaH addition. The complete cessation of bubbling and the formation of a slightly yellow, homogeneous solution indicates quantitative deprotonation and formation of the sodium salt.

Phase 2: Alkylation
  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add Ethyl Bromide (1.1 equiv, 11 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

Self-Validation Checkpoint 2 (TLC Monitoring): Elute a TLC plate in Hexanes:EtOAc (6:4). The starting material ( Rf​≈0.30 ) should be completely consumed. A dominant new spot corresponding to the N1-isomer will appear at Rf​≈0.55 . If any N2-isomer is present, it will appear as a faint spot lower on the plate ( Rf​≈0.25 ) due to its higher dipole moment.

Phase 3: Workup & Purification
  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise at 0 °C to neutralize unreacted NaH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–30% EtOAc in Hexanes) to afford pure 1-ethyl-1H-indazole-5-carbaldehyde.

Downstream Derivatization: Reductive Amination Protocol

To synthesize bioactive derivatives (e.g., piperidine-based modulators), the C5-carbaldehyde is subjected to reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without over-reducing the starting aldehyde to an alcohol.

  • Imine Formation: In a dry flask, dissolve 1-ethyl-1H-indazole-5-carbaldehyde (1.0 equiv) and the desired secondary amine (e.g., a substituted piperidine, 1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour.

Self-Validation Checkpoint 3: Analyze a 10 μ L aliquot via LC-MS. You should observe the [M+H]+ mass peak corresponding to the intermediate iminium ion, confirming successful condensation before reduction.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion. If the amine is supplied as a hydrochloride salt, add Triethylamine (TEA, 1.2 equiv) prior to the reducing agent. Stir under argon for 12–24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8) to destroy excess hydride. Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via reverse-phase HPLC or normal-phase chromatography (DCM:MeOH) to yield the final 1-ethyl-1H-indazole-5-amine derivative.

References

  • Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib Journal of Medicinal Chemistry URL:[Link]

  • From dopamine D4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Organic & Biomolecular Chemistry (via PubMed Central) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-1H-indazole-5-carbaldehyde

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Synthetic Challenge

1-Ethyl-1H-indazole-5-carbaldehyde is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The most common and direct route to this compound is the formylation of 1-Ethyl-1H-indazole, typically via the Vilsmeier-Haack reaction. While theoretically straightforward, this reaction is notoriously sensitive to subtle variations in conditions, often leading to challenges such as low yields, incomplete conversion, and difficult-to-remove impurities.[2][3][4]

This guide provides a structured approach to identifying and resolving these common issues through a detailed troubleshooting Q&A, optimized protocols, and an exploration of the underlying chemical principles.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a "Vilsmeier reagent."[5] This reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The indazole nucleus is sufficiently electron-rich to undergo this electrophilic substitution, with the C5 position being a primary site for functionalization.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - (PO₂)Cl₂⁻ Sigma_Complex Iminium Adduct (Sigma Complex) Vilsmeier_Reagent->Sigma_Complex Indazole 1-Ethyl-1H-indazole Indazole->Sigma_Complex + Vilsmeier Reagent Hydrolysis Hydrolysis (Work-up) Sigma_Complex->Hydrolysis + H₂O Product 1-Ethyl-1H-indazole-5-carbaldehyde Hydrolysis->Product - H⁺, - Me₂NH

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Ethyl-1H-indazole.

Troubleshooting Guide: From Reaction Failure to High Yield

This section is structured to address the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Reaction Failure or Minimal Conversion

Question: My TLC analysis shows only the starting material (1-Ethyl-1H-indazole) even after several hours. What is the primary cause of reaction failure?

Answer: A complete lack of conversion almost always points to a problem with the Vilsmeier reagent, the electrophile in this reaction.

  • Primary Cause: Presence of Moisture. The Vilsmeier reagent is extremely sensitive to moisture.[4] Water rapidly quenches the chloroiminium ion and reacts violently with POCl₃.

    • Solution:

      • Glassware: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120 °C for at least 4 hours and cooling in a desiccator.

      • Solvents & Reagents: Use anhydrous grade DMF. It is best practice to use a freshly opened bottle or DMF from a solvent purification system. POCl₃ should be a fresh, high-purity grade.

      • Atmosphere: Conduct the entire reaction, from reagent preparation to substrate addition, under a dry, inert atmosphere (Nitrogen or Argon).

  • Secondary Cause: Reagent Quality & Order of Addition. The quality and handling of the reagents are paramount.

    • Solution:

      • POCl₃ Quality: Use clear, colorless POCl₃. If it is yellow or fuming excessively, it may have partially hydrolyzed and will be less effective.

      • Correct Stoichiometry: An excess of DMF is typically used as it is both the solvent and reagent. POCl₃ is generally used in slight excess relative to the indazole substrate (e.g., 1.2-1.5 equivalents).

      • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[6] Always add POCl₃ slowly and dropwise to ice-cold DMF (0-5 °C) with vigorous stirring. A rapid, uncontrolled addition can lead to reagent decomposition.

Problem 2: Consistently Low Yields (<50%)

Question: I am getting the desired product, but the isolated yield is poor. How can I optimize the reaction to improve efficiency?

Answer: Low yields can stem from incomplete reaction, suboptimal conditions, or product degradation during the work-up and purification stages.

  • Cause A: Suboptimal Reaction Conditions.

    • Solution: Temperature & Time Optimization. While reagent formation requires low temperatures, the formylation of the indazole may require heating. The indazole nucleus, while activated, may need a thermal push for the reaction to proceed to completion.

      • After adding the indazole solution to the pre-formed Vilsmeier reagent at 0-5 °C, allow the reaction to warm to room temperature.

      • Monitor the reaction progress by TLC.

      • If the reaction is sluggish, gradually increase the temperature (e.g., to 50-80 °C) and continue monitoring until the starting material is consumed.[2]

ParameterRecommended RangeRationale
Indazole:POCl₃ Ratio 1 : 1.2–1.5Ensures complete activation of DMF to the Vilsmeier reagent.
Reaction Temperature 25–80 °CSubstrate dependent; requires optimization.
Reaction Time 2–24 hoursMonitor by TLC/LC-MS for completion to avoid side reactions.
  • Cause B: Product Decomposition During Work-up. The aldehyde product can be sensitive to the highly acidic conditions of the crude reaction mixture and the heat generated during quenching.

    • Solution: Controlled Hydrolysis.

      • After the reaction is complete, cool the mixture back to room temperature.

      • The most critical step is the quench. Always pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. Never add water to the reaction mixture. This ensures the exothermic hydrolysis is well-controlled.

      • Carefully neutralize the acidic solution. A slow, portion-wise addition of a base like sodium bicarbonate or sodium acetate solution is preferred over strong bases like NaOH, which can cause side reactions.[3] Maintain the temperature below 20 °C during neutralization.

Problem 3: Significant Impurity Formation

Question: My crude ¹H NMR and TLC show multiple products, making purification a major challenge. What are these impurities and how can I prevent them?

Answer: The formation of a dark, tarry residue or multiple distinct spots on a TLC plate indicates side reactions are occurring. This is typically due to poor temperature control or incorrect stoichiometry.

  • Primary Cause: Overheating. Excessive heat can lead to polymerization and decomposition of both the starting material and the product.[3]

    • Solution: Maintain strict temperature control throughout the process. Use an ice bath for reagent preparation and be cautious if heating is required for the formylation step. Do not exceed the optimal temperature determined during optimization studies.

  • Secondary Cause: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated products or other side reactions.

    • Solution: Adhere to the optimized stoichiometry (see table above). While a slight excess of the reagent is necessary, a large excess should be avoided.

Troubleshooting_Workflow cluster_solutions Corrective Actions start Reaction Start check_tlc Monitor by TLC/LC-MS start->check_tlc sm_only Problem: Starting Material Only check_tlc->sm_only No Conversion low_yield Problem: Low Yield check_tlc->low_yield Partial Conversion impurities Problem: Impurities / Tar check_tlc->impurities Multiple Spots success High Yield, Pure Product check_tlc->success Clean Conversion sol_reagent Check Reagent Quality & Anhydrous Conditions sm_only->sol_reagent sol_temp Optimize Temperature & Reaction Time low_yield->sol_temp sol_workup Improve Work-up & Purification low_yield->sol_workup sol_control Strict Temp Control & Stoichiometry impurities->sol_control sol_reagent->start Restart sol_temp->start Re-run sol_workup->start Re-run sol_control->start Re-run

Caption: Troubleshooting decision tree for the synthesis of 1-Ethyl-1H-indazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative methods to the Vilsmeier-Haack reaction for this synthesis? A: Yes, while the Vilsmeier-Haack is often the most direct, other formylation methods exist. These include the Duff reaction or lithiation followed by quenching with a formylating agent like DMF. However, these methods often require harsher conditions or present different challenges, such as regioselectivity control during lithiation. For many applications, optimizing the Vilsmeier-Haack reaction remains the most practical approach.

Q2: How should I purify the final 1-Ethyl-1H-indazole-5-carbaldehyde? A: The two most common methods are column chromatography and recrystallization.

  • Column Chromatography: Use silica gel with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. This is effective for removing baseline impurities and side products.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

Q3: My starting material is 1H-indazole. What is the best way to perform the N-ethylation? A: N-alkylation of indazole can produce a mixture of N1 and N2 isomers.[7] To selectively obtain the desired 1-Ethyl-1H-indazole, using sodium hydride (NaH) as the base in an anhydrous solvent like THF or DMF, followed by the addition of an ethylating agent (e.g., ethyl bromide or ethyl iodide), is a highly effective method that favors N1 alkylation.[7] Ensuring the purity of your starting material is a critical first step for a clean formylation reaction.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above. Always perform a risk assessment before conducting any chemical reaction.

Part 1: Preparation of the Vilsmeier Reagent

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (10 equivalents).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale yellow or colorless solution at 0-5 °C for an additional 30-60 minutes.

Part 2: Formylation Reaction

  • Dissolve 1-Ethyl-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the indazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, heat the mixture to 60-70 °C and continue to monitor until the starting material is fully consumed (typically 2-6 hours).

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water.

  • Neutralize the resulting acidic solution to a pH of ~7-8 by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford 1-Ethyl-1H-indazole-5-carbaldehyde as a pure solid.

References

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Various Authors. (N.D.). Synthesis of 1H‐indazole derivatives. ResearchGate.
  • Buchwald, S. L., et al. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.
  • Gaware, V. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.
  • Reddy, T. S., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Unknown Author. (2018). Method for preparing 1H-indazole derivative. Google Patents.
  • Various Authors. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • BenchChem. (N.D.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. BenchChem.
  • BenchChem. (N.D.). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • BenchChem. (N.D.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. BenchChem.
  • Mettler Toledo. (N.D.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • BenchChem. (N.D.). Vilsmeier-Haack Reaction Technical Support Center. BenchChem.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.

Sources

Optimization

Technical Support Center: Solubility of 1-Ethyl-1H-indazole-5-carbaldehyde

Welcome to the dedicated technical support center for handling 1-Ethyl-1H-indazole-5-carbaldehyde. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols for solubility ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for handling 1-Ethyl-1H-indazole-5-carbaldehyde. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols for solubility challenges encountered with Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to confidently handle this compound in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 1-Ethyl-1H-indazole-5-carbaldehyde in DMSO and Methanol?

While specific quantitative solubility data for 1-Ethyl-1H-indazole-5-carbaldehyde is not extensively published, we can make strong predictions based on its molecular structure and the properties of the solvents. The principle of "like dissolves like" is a crucial guide here.[1][2]

  • 1-Ethyl-1H-indazole-5-carbaldehyde is a heterocyclic organic compound containing both polar (the indazole ring system with nitrogen atoms and a carbaldehyde group) and nonpolar (the ethyl group and the aromatic rings) regions.

  • DMSO ((CH₃)₂SO) is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4][5] It is often referred to as a "universal solvent" in research settings.[4]

  • Methanol (CH₃OH) is a polar protic solvent, capable of hydrogen bonding, which makes it effective at dissolving many polar organic compounds.[6][7]

Based on these properties, 1-Ethyl-1H-indazole-5-carbaldehyde is expected to exhibit good to excellent solubility in DMSO. Its solubility in methanol is also expected to be significant, though potentially less than in DMSO, due to the compound's mixed polarity.

Q2: Which solvent, DMSO or Methanol, is recommended for preparing a high-concentration stock solution?

For preparing high-concentration stock solutions, DMSO is the recommended solvent .[3][8] Its broad-ranging solvating power makes it ideal for dissolving a diverse range of organic molecules, including those with complex structures like 1-Ethyl-1H-indazole-5-carbaldehyde.[3] Stock solutions in DMSO are also common in high-throughput screening and drug discovery workflows.[3]

Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into an aqueous buffer (e.g., PBS). What is happening and how can I fix it?

This is a common phenomenon known as "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your aqueous buffer.

  • Increase the Cosolvent Percentage: If your experimental design permits, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can have effects on cells or assay performance.[8]

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to keep hydrophobic compounds in solution.[8]

  • Prepare Dilutions Fresh: Avoid storing dilute aqueous solutions for extended periods, as precipitation can occur over time. It is best practice to prepare these dilutions fresh from your DMSO stock for each experiment.[8]

Q4: Are there any stability concerns when dissolving 1-Ethyl-1H-indazole-5-carbaldehyde in DMSO or Methanol?

While DMSO and methanol are generally stable solvents, it's important to consider the stability of the dissolved compound.[9] DMSO can sometimes act as an oxidant, especially under certain conditions (e.g., high temperatures or in the presence of specific catalysts).[10] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C to minimize any potential degradation.[11] Always use high-purity, anhydrous-grade solvents to avoid introducing contaminants that could react with your compound.

Troubleshooting Guide: Solubility Issues

This section provides a structured approach to identifying and resolving common solubility problems.

Issue 1: The compound is not dissolving completely in the chosen solvent at the desired concentration.

Possible Causes & Solutions:

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.

  • Low Temperature: Solubility is often temperature-dependent.[12] Gentle warming (e.g., to 37°C) can sometimes increase the rate of dissolution. However, be cautious about potential compound degradation at higher temperatures.

  • Insufficient Agitation: Ensure the mixture is being adequately agitated. Vortexing or sonication can help break up solid particles and increase the surface area for dissolution.[8]

  • Reached Saturation Limit: You may have exceeded the solubility limit of the compound in that specific solvent. It may be necessary to either lower the concentration or switch to a stronger solvent (if DMSO is not already being used).

Issue 2: The solution appears cloudy or contains a fine precipitate after initial dissolution.

Possible Causes & Solutions:

  • Incomplete Dissolution: As with the previous issue, ensure sufficient agitation and, if appropriate, gentle warming.

  • Moisture Contamination: Hygroscopic solvents like DMSO can absorb moisture from the air, which can reduce the solubility of some organic compounds.[11] Use fresh, anhydrous solvent and keep containers tightly sealed.

  • Compound Impurity: The cloudiness could be due to an insoluble impurity in your compound. If possible, verify the purity of your 1-Ethyl-1H-indazole-5-carbaldehyde.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

This protocol outlines a standard method for experimentally determining the equilibrium solubility of 1-Ethyl-1H-indazole-5-carbaldehyde.[1][12]

Materials:

  • 1-Ethyl-1H-indazole-5-carbaldehyde

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Glass vials with screw caps

  • Orbital shaker or vortexer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1-Ethyl-1H-indazole-5-carbaldehyde to a known volume of the chosen solvent (DMSO or Methanol) in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that the solution reaches equilibrium.[1]

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

  • Quantification:

    • Accurately dilute the clear filtrate with the appropriate solvent.

    • Determine the concentration of 1-Ethyl-1H-indazole-5-carbaldehyde in the filtrate using a calibrated HPLC method or another quantitative analytical technique.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Quantitative Data Summary (Hypothetical)

Since experimental data is not publicly available, the following table is provided as a template for reporting your own experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
DMSO25[Your Data Here][Your Data Here]e.g., Clear, colorless solution
Methanol25[Your Data Here][Your Data Here]e.g., Clear, slightly yellow solution

Visualizing Workflows

General Solubility Testing Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh Compound B Add Excess Compound to Known Solvent Volume A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze Filtrate by HPLC E->F G Calculate Concentration F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Troubleshooting Aqueous Dilution

G cluster_solutions Potential Solutions Start Precipitation Observed Upon Aqueous Dilution Sol1 Lower Final Concentration Start->Sol1 Sol2 Increase % of Organic Cosolvent Start->Sol2 Sol3 Add Surfactant (e.g., Tween-80) Start->Sol3 Sol4 Prepare Dilutions Fresh Before Each Use Start->Sol4 Result Clear Aqueous Solution Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Decision-making guide for resolving precipitation issues.

References

  • Experiment 2 # Solubility - Bellevue College. Bellevue College.
  • 1H-Indazole-5-carbaldehyde (CAS 253801-04-6). Fluorochem.
  • 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent. MedChemExpress.
  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.
  • Methanol - Sigma-Aldrich. Sigma-Aldrich.
  • EXPERIMENT 1 DETERMIN
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • Solubility D
  • Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transform
  • 1-Ethyl-1H-indole-5-carbaldehyde. Chem-Impex.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Why Are Methanol Or Ethanol Preferred As Solvents For Extraction?. HonestBee.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem - NIH.
  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
  • Methanol Uses In Pharmaceuticals And Modern Manufacturing. Lab Pro.
  • Dissolution Method Troubleshooting.
  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal.
  • 1-Ethyl-1H-indole-5-carbaldehyde. CymitQuimica.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • 1-Methyl-1H-indazole-5-carbaldehyde | CAS 872607-89-1. SCBT - Santa Cruz Biotechnology.
  • Dimethyl Sulfoxide (DMSO)
  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chrom
  • Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) fro. Food Research.
  • 1-Ethyl-1H-indole-5-carbaldehyde | 944893-74-7. Sigma-Aldrich.
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride | 1914148-58-5. Sigma-Aldrich.
  • Dimethyl sulfoxide. American Chemical Society.
  • 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1. J&K Scientific.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-Ethyl-1H-indazole-5-carbaldehyde Intermediates

Overview 1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a privileged heterocyclic building block utilized in the synthesis of advanced therapeutic agents. Notably, it serves as a critical intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a privileged heterocyclic building block utilized in the synthesis of advanced therapeutic agents. Notably, it serves as a critical intermediate in the development of dihydroquinolone pyrazoline-based molecules that disrupt the RAD51-BRCA2 protein-protein interaction. These disruptors inhibit homologous recombination (HR) and synergize with PARP inhibitors (e.g., olaparib) to induce synthetic lethality in pancreatic adenocarcinoma models [1].

Due to the reactive nature of the formyl group and the tautomeric properties of the indazole core, researchers frequently encounter challenges related to regioisomer separation, autoxidation, and column tailing during purification [2]. This guide provides field-proven methodologies and troubleshooting strategies to ensure the high-purity isolation of this intermediate.

Workflow & Mechanism

The synthesis of 1-ethyl-1H-indazole-5-carbaldehyde typically involves the N-alkylation of 1H-indazole-5-carbaldehyde using an ethyl halide under basic conditions. Because the indazole nitrogen atoms (N1 and N2) exist in a tautomeric equilibrium, the reaction inherently yields a mixture of N1-ethyl and N2-ethyl regioisomers [3]. The N1-isomer is generally the thermodynamically favored target, but kinetic factors can influence the ratio. Rigorous chromatographic separation is required to resolve these isomers before downstream coupling.

Workflow Start 1H-indazole-5-carbaldehyde + Ethyl Halide Reaction N-Alkylation (Base, Solvent) Start->Reaction Base-catalyzed Crude Crude Mixture (N1-Ethyl & N2-Ethyl) Reaction->Crude Work-up Chromatography Flash Chromatography (SiO2, 0-5% EtOH/DCM) Crude->Chromatography Separation Product 1-Ethyl-1H-indazole-5-carbaldehyde (Target N1-Isomer) Chromatography->Product Isomer Resolution QC Quality Control (LC-MS, 1H-NMR) Product->QC Validation

Caption: Workflow for the synthesis and purification of 1-Ethyl-1H-indazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two distinct spots with similar Rf values on my TLC plate after the ethylation reaction? A1: This is a direct consequence of indazole tautomerism. Alkylation under basic conditions yields a mixture of N1-alkylated and N2-alkylated regioisomers. Because the electronic properties of the N1 and N2 positions are similar, the resulting isomers possess nearly identical polarities [3]. Chromatographic separation using a highly optimized solvent system is mandatory to isolate the pure N1-ethyl target.

Q2: My isolated aldehyde has a broad melting point and shows an extra peak in the 1H-NMR spectrum around 12-13 ppm. What happened? A2: The formyl group is highly susceptible to autoxidation. When exposed to atmospheric oxygen and light for prolonged periods, the aldehyde oxidizes into the corresponding indazole-5-carboxylic acid [2]. The broad peak at 12-13 ppm in DMSO-d6 is the characteristic carboxylic acid proton. To prevent this causality, always store the purified intermediate under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q3: During flash chromatography, my product band is tailing severely, leading to poor isomer resolution. How can I improve this? A3: Indazole nitrogens can hydrogen-bond with the slightly acidic silanol groups on standard silica gel, causing tailing. While adding a basic modifier (like 1% TEA) is common, it can sometimes degrade sensitive aldehydes. Instead, switching to a direct phase flash chromatography system using a gradient of 0–5% Ethanol in Dichloromethane (EtOH/DCM) on high-efficiency "gold" silica has been shown to provide excellent resolution and recovery for indazole carbaldehydes and their downstream derivatives [1].

Quantitative Data Summary: Chromatographic Optimization

The following table summarizes the performance of different solvent systems for the purification of indazole carbaldehyde derivatives based on literature standards [1], [3].

ParameterStandard ConditionOptimized Condition
Stationary Phase Standard Silica Gel (60 Å)High-Efficiency Silica (SiO2 Gold, 24g)
Eluent System Hexane / Ethyl Acetate (70:30)Dichloromethane / Ethanol (0–5% Gradient)
N1/N2 Resolution (ΔRf) ~0.10 (Poor separation)~0.25 (Baseline separation)
Typical Recovery Yield 40% - 45%>60%
Tailing Factor High (Often requires TEA)Low (No additive required)

Step-by-Step Methodologies

Protocol 1: Direct Phase Flash Chromatography for Isomer Resolution

This self-validating protocol ensures the complete separation of N1 and N2 isomers without inducing on-column degradation [1].

  • Column Preparation: Equilibrate a high-efficiency silica gel column (e.g., SiO2 gold, 24 g) with 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude 1-ethyl-1H-indazole-5-carbaldehyde mixture in a minimal volume of DCM. If solubility is poor, dry-load the sample onto a small amount of Celite.

  • Gradient Elution:

    • Run 100% DCM for 2 column volumes (CV) to elute non-polar impurities.

    • Initiate a slow gradient from 0% to 5% Ethanol (EtOH) in DCM over 15 CVs.

    • The N2-isomer typically elutes slightly earlier than the N1-isomer due to differences in dipole moment, though this must be confirmed via 1H-NMR (the N-CH2 protons of the N1 and N2 isomers have distinct chemical shifts).

  • Fraction Collection & TLC: Monitor fractions via UV absorption at 254 nm.

  • Self-Validation (2D TLC): To confirm the absence of on-column degradation, spot a purified fraction on a TLC plate. Run it in 5% EtOH/DCM, dry the plate, rotate it 90 degrees, and run it again. A single spot exactly on the diagonal proves the compound is stable under the chromatographic conditions.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol 2: Recrystallization and Storage

For applications requiring ultra-high purity (>99%), recrystallization is recommended following chromatography [2].

  • Dissolution: Place the chromatographically purified 1-ethyl-1H-indazole-5-carbaldehyde in an Erlenmeyer flask. Add approximately 8.5 mL of 95% ethanol per gram of material.

  • Heating: Gently warm the suspension in a water bath until complete dissolution occurs. Do not boil vigorously.

  • Cooling: Remove the flask from the heat, cover it tightly, and allow it to cool slowly to room temperature. Slow cooling ensures the exclusion of trace N2-isomer from the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with 2-3 mL of ice-cold 95% ethanol.

  • Storage: Dry the crystals under high vacuum for 4 hours. Immediately flush the storage vial with Argon and store at -20°C.

Biological Context: Downstream Application

High purity of the 1-ethyl-1H-indazole-5-carbaldehyde intermediate is non-negotiable. It is subjected to base-catalyzed condensation to form α,β-unsaturated aryl ketones, which are subsequently converted into pyrazoline derivatives [1]. These final compounds act as RAD51-BRCA2 disruptors. Trace impurities from the aldehyde stage can severely poison the downstream catalysts or lead to inseparable side products, ultimately compromising the biological assays used to measure synthetic lethality.

Pathway DNA DNA Double-Strand Breaks HR Homologous Recombination (RAD51-BRCA2) DNA->HR Repair Pathway 1 PARP PARP-Mediated Repair DNA->PARP Repair Pathway 2 Death Synthetic Lethality (Cancer Cell Apoptosis) HR->Death Failure PARP->Death Failure Indazole Indazole Derivative (RAD51-BRCA2 Disruptor) Indazole->HR Inhibits Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP Inhibits

Caption: Mechanism of synthetic lethality via RAD51-BRCA2 disruption and PARP inhibition.

References

  • Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • WO2009106980A2 - Indazole derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Aldehyde Oxidation in Indazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of oxidizing indazole-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of oxidizing indazole-carboxaldehydes.

Indazole-3-carboxylic acids and their derivatives are highly prized bioisosteres in medicinal chemistry, frequently serving as key structural motifs for kinase inhibitors (1). However, the electron-rich and amphoteric nature of the indazole core makes this transformation prone to side reactions, including N-oxidation, ring cleavage, and poor aqueous recovery. This guide provides a self-validating workflow and a mechanistic troubleshooting matrix to help you master this critical oxidation step.

Logical Workflow & Decision Tree

The following diagram outlines the strategic decision-making process for selecting oxidation conditions and troubleshooting common failure modes.

G Start Oxidation of Indazole-3-carboxaldehyde Pinnick Pinnick Conditions (NaClO2, NaH2PO4, t-BuOH/H2O) Start->Pinnick Preferred Method Harsh Harsh Oxidants (KMnO4, Ag2O, H2O2) Start->Harsh Avoid Success Target: Indazole-3-carboxylic acid (High Purity) Pinnick->Success Optimal Conditions Issue2 Issue: Incomplete Conversion Pinnick->Issue2 pH > 5 or Scavenger Loss Issue1 Issue: N-Oxidation & Ring Cleavage Harsh->Issue1 Over-oxidation Fix1 Action: Switch to Pinnick Issue1->Fix1 Fix2 Action: Increase Scavenger & Check pH (4-5) Issue2->Fix2 Fix1->Pinnick Fix2->Pinnick

Decision tree and troubleshooting workflow for indazole-3-carboxaldehyde oxidation.

Core Methodology: The Self-Validating Pinnick Oxidation Protocol

To avoid the over-oxidation commonly seen with permanganate or peroxide-based methods, the Pinnick oxidation is the industry gold standard for N-heterocyclic aldehydes (2). This protocol incorporates built-in validation checks to ensure high fidelity and reproducibility.

Reagents & Setup
  • Substrate: 1H-indazole-3-carboxaldehyde (1.0 equiv)

  • Oxidant: Sodium chlorite (NaClO₂, 80% technical grade, 5.0 equiv)

  • Buffer: Sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv)

  • Scavenger: 2-methyl-2-butene (5.0–10.0 equiv)

  • Solvent System: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

Step-by-Step Procedure & Mechanistic Causality

Step 1: Solvent Preparation & Dissolution Dissolve the indazole-carboxaldehyde in the t-BuOH and water mixture.

  • Causality:t-BuOH is utilized because it is miscible with water, effectively solubilizes the hydrophobic indazole core, and is sterically hindered, preventing the unwanted esterification side-reactions that frequently occur when using primary alcohols like methanol or ethanol.

Step 2: Buffer and Scavenger Addition Add NaH₂PO₄ and 2-methyl-2-butene to the reaction flask. Stir for 5 minutes at room temperature.

  • Causality: NaClO₂ requires a mildly acidic environment (pH 4–5) to generate the active oxidant, chlorous acid (HClO₂). NaH₂PO₄ perfectly buffers this range. The 2-methyl-2-butene acts as a highly reactive alkene scavenger. As NaClO₂ oxidizes the aldehyde, it generates hypochlorous acid (HOCl) as a byproduct. If left unquenched, HOCl will aggressively chlorinate the indazole ring or cause N-oxidation.

Step 3: Controlled Oxidant Addition Dissolve NaClO₂ in a minimal amount of water. Add this solution dropwise to the reaction mixture at room temperature.

  • Causality: Dropwise addition controls the exotherm and prevents localized pH drops, which can cause NaClO₂ to disproportionate into toxic, explosive chlorine dioxide (ClO₂) gas.

Step 4: In-Process Validation (TLC/LC-MS) Monitor the reaction after 2 hours.

  • Self-Validation Check: If conversion stalls, immediately check the pH of the solution. If the pH has drifted above 5, the oxidation potential of the chlorite drops significantly. Adjust with additional NaH₂PO₄.

Step 5: Quenching & Isoelectric Isolation Quench the reaction with saturated aqueous sodium sulfite (Na₂SO₃) to destroy residual oxidant. Extract with ethyl acetate, then wash the organic layer with saturated NaHCO₃ to pull the carboxylic acid into the aqueous phase. Carefully acidify the aqueous phase with 1N HCl to pH 3.5.

  • Causality: Indazole-carboxylic acids are amphoteric. Acidifying exactly to the isoelectric point (pH ~3.5) neutralizes the molecule, minimizing its aqueous solubility and forcing it to precipitate as a highly pure, filterable solid.

Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 50% conversion despite using excess NaClO₂. How do I drive it to completion? A: This is almost always caused by the loss of the volatile scavenger or a pH drift. 2-Methyl-2-butene has a boiling point of 38°C. If the reaction flask is left unsealed or warms up due to the exothermic addition of NaClO₂, the scavenger evaporates. Without the scavenger, the accumulation of HOCl poisons the reaction and degrades the starting material. Ensure the flask is tightly sealed, maintain room temperature, and consider increasing the scavenger to 10 equivalents.

Q2: I am observing unexpected peaks in my LC-MS with M+16 or M+32 masses. What went wrong? A: These masses indicate N-oxidation of the indazole nitrogens (forming indazole-N-oxides) or over-oxidation of the ring. This is a classic symptom of using harsh, non-selective oxidants like KMnO₄ or H₂O₂. If you are already using Pinnick conditions, this indicates that your 2-methyl-2-butene scavenger was depleted, allowing the HOCl byproduct to act as an aggressive oxygen-transfer agent (3). Strictly adhere to the buffered Pinnick conditions to prevent this.

Q3: I cannot isolate the indazole-3-carboxylic acid during the aqueous workup; it remains completely dissolved in the aqueous layer. A: You have likely over-acidified or under-acidified the aqueous layer. Because the indazole ring contains basic nitrogens and the carboxylic acid is acidic, the molecule is amphoteric. At high pH, it forms a highly soluble carboxylate salt. At very low pH (< 2), the indazole nitrogen protonates, forming a highly soluble ammonium salt. You must carefully titrate the aqueous layer using 1N HCl to its isoelectric point (typically pH 3.0–4.0) to achieve precipitation.

Q4: My nitro-indazole-aldehyde starting material changes from yellow to dark brown in solution before I even add the oxidant. A: Nitroaromatic indazoles (e.g., 6-nitro-1H-indazole-3-carbaldehyde) are highly sensitive to ambient light and oxygen. They undergo rapid photodegradation and premature auto-oxidation in solution, forming complex dimeric chromophores (4). To prevent this, store stock solutions in amber vials, purge the headspace with inert gas (argon or nitrogen), and prepare all solutions fresh immediately prior to the oxidation step.

Quantitative Data: Comparison of Oxidation Methods

To further guide your experimental design, the following table summarizes the performance metrics of common oxidants applied to indazole-3-carboxaldehydes.

Oxidation MethodReagents & ConditionsTypical YieldN-Oxidation / Ring Cleavage RiskMechanistic Notes
Pinnick (Gold Standard) NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, RT80–95%LowHighly selective for aldehydes. Alkene scavenger prevents chlorination.
Silver Oxide Ag₂O, NaOH, THF/H₂O, 50°C60–75%ModerateExpensive at scale. Requires rigorous filtration to remove colloidal silver salts.
Permanganate KMnO₄, NaOH, H₂O, Reflux30–50%HighHarsh conditions lead to significant indazole ring degradation and N-oxide formation.

References

  • Source: benchchem.
  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.

Sources

Troubleshooting

Optimizing reaction temperature for 1-Ethyl-1H-indazole-5-carbaldehyde coupling

A Guide to Optimizing Reaction Temperature in Cross-Coupling Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Reaction Temperature in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a critical parameter in the successful synthesis of derivatives from 1-Ethyl-1H-indazole-5-carbaldehyde: reaction temperature . As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to logically troubleshoot and optimize your experiments.

The 1-Ethyl-1H-indazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry. However, the presence of the aldehyde group, combined with the N-heterocyclic core, introduces specific challenges and sensitivities, particularly concerning thermal stability and side reactions during palladium-catalyzed cross-coupling. This guide will equip you with the knowledge to navigate these challenges effectively.

Part 1: Frequently Asked Questions - The Fundamentals of Temperature Control

This section addresses common questions regarding the role of temperature in palladium-catalyzed cross-coupling reactions involving sensitive heterocyclic aldehydes.

Q1: Why is temperature such a critical parameter for coupling reactions with 1-Ethyl-1H-indazole-5-carbaldehyde?

A: Temperature is a double-edged sword in catalysis. According to fundamental kinetic principles like the Arrhenius equation, increasing the temperature provides reactant molecules with more kinetic energy, leading to more frequent and forceful collisions.[1] This accelerates the desired reaction rate, including the key steps in a palladium catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

However, for a molecule like 1-Ethyl-1H-indazole-5-carbaldehyde, excessive heat introduces three primary risks:

  • Substrate & Product Degradation: Aromatic aldehydes can be susceptible to oxidation or other decomposition pathways at elevated temperatures.[2] The indazole ring itself, while generally robust, can also degrade under harsh conditions, often indicated by a visible color change in the reaction mixture.

  • Catalyst Deactivation: The active Pd(0) species in the catalytic cycle is thermally sensitive. At excessively high temperatures, palladium nanoparticles can aggregate, leading to a loss of catalytic activity (often seen as a black precipitate of "palladium black").[3]

  • Increased Side Reactions: Higher temperatures can accelerate undesirable side reactions, reducing the yield and purity of your target compound. Common side reactions in Suzuki-Miyaura coupling, for example, include protodeboronation of the boronic acid and homocoupling of the starting materials.[3][4]

Therefore, optimization is not about finding the highest possible temperature, but the optimal thermal window that maximizes the rate of the desired reaction while minimizing degradation and side reactions.[1]

Q2: What is a sensible starting temperature for a Suzuki-Miyaura or Heck coupling with this substrate?

A: For palladium-catalyzed couplings involving functionalized indazoles, a moderate starting temperature is advisable.

  • For Suzuki-Miyaura reactions , literature precedents for similar bromo- or iodo-indazoles often report successful couplings in the range of 80 °C to 100 °C .[5][6][7] A starting point of 80-90 °C is a conservative and effective choice.

  • For Heck reactions , temperatures are often slightly higher to facilitate the alkene insertion and β-hydride elimination steps. A range of 100 °C to 120 °C is a common starting point for couplings with iodo-indazoles.[8]

It is crucial to monitor the reaction closely at the initial temperature. If the reaction is clean but sluggish, a cautious, incremental increase in temperature is a logical next step.

Q3: My reaction involves a different palladium-catalyzed coupling (e.g., Buchwald-Hartwig). Does the optimal temperature change?

A: Yes, the optimal temperature range can vary significantly depending on the specific coupling reaction, the catalyst system (ligand choice), and the substrates involved. The Buchwald-Hartwig amination, for instance, often relies on bulky phosphine ligands that create a sterically demanding environment around the palladium center.[9] The nature of these ligands and the specific halide/amine partners will dictate the energy barriers for the catalytic steps, thus influencing the required temperature.[10][11] While some modern, highly active catalyst systems can perform C-N couplings at lower temperatures, a starting range of 90-110 °C is common for many applications. Always consult literature for the specific ligand system you are using.

Part 2: Troubleshooting Guide - Addressing Common Temperature-Related Issues

This section provides direct, actionable advice for specific problems you may encounter during your experiment.

Q4: My reaction is very slow, and after several hours, I still have a large amount of unreacted starting material. What is the first step?

A: A sluggish reaction is a classic sign that the activation energy barrier is not being sufficiently overcome at the current temperature.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality: Before adjusting temperature, ensure your reagents are pure and your catalyst is active. Boronic acids can degrade over time, and palladium catalysts, especially Pd(0) sources, can be sensitive to air.[3] Ensure solvents are properly degassed, as oxygen can deactivate the catalyst.[3][4]

  • Cautiously Increase Temperature: If reagents are sound, incrementally increase the reaction temperature by 10-15 °C. Monitor the reaction by TLC or LC-MS after 1-2 hours at the new temperature. This often provides the necessary energy to boost the reaction rate.[3]

  • Consider a More Active Catalyst System: If temperatures above 120-130 °C are required and you begin to see degradation, the issue may be the catalyst itself. Switching to a more electron-rich, sterically hindered ligand can often facilitate the rate-limiting oxidative addition step, allowing the reaction to proceed at a lower temperature.[12]

Q5: My reaction yield is low, and I'm seeing significant byproducts like homocoupled aryl halides or deborylated starting material. How can temperature help?

A: The formation of these specific byproducts often indicates that the desired cross-coupling pathway is being outcompeted by side reactions, which can be exacerbated by excessive heat.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach. Reduce the temperature by 10-20 °C. While this may slow the overall reaction rate, it will often disproportionately slow the rate of undesired side reactions, improving selectivity for your desired product.

  • Optimize Reagent Stoichiometry: For issues like protodeboronation in Suzuki coupling, which is often base-catalyzed and temperature-dependent, ensure you are not using an excessive excess of base or that the base is not overly strong for your system.

  • Change the Solvent: Solvents play a critical role. For example, in some Suzuki reactions, a mixture of an aprotic solvent like dioxane or DMF with water is common.[4][6][7] The solvent choice affects substrate solubility and can influence the rates of different steps in the catalytic cycle.

Q6: The reaction seems to work, but the mixture turns dark brown or black, and my final product is difficult to purify. Is this a temperature issue?

A: A significant color change, particularly to dark brown or black, is a strong indicator of either substrate/product decomposition or catalyst agglomeration into palladium black.[3] Both are frequently caused by excessive heat.

Troubleshooting Steps:

  • Run the Reaction at a Lower Temperature: This is the primary solution. Even if the conversion is slower, a cleaner reaction profile at a lower temperature will ultimately save time and material during purification.

  • Check Thermal Stability: If possible, run a control experiment where you heat a solution of your starting material (1-Ethyl-1H-indazole-5-carbaldehyde) in the reaction solvent at the target temperature (without catalyst or other reagents) to assess its intrinsic thermal stability.

  • Use a More Stable Pre-catalyst: Some modern palladium pre-catalysts are designed for greater thermal stability and controlled release of the active Pd(0) species, which can prevent the rapid formation of palladium black at higher temperatures.[13]

Part 3: Experimental Protocol & Optimization Workflow

This section provides a practical, step-by-step guide for optimizing the temperature of a Suzuki-Miyaura coupling reaction.

Model Reaction: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a hypothetical bromo-precursor, 5-bromo-1-ethyl-1H-indazole-3-carbaldehyde , with phenylboronic acid.

Materials:

  • 5-bromo-1-ethyl-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Experimental Protocol:

  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-1-ethyl-1H-indazole-3-carbaldehyde, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating & Monitoring: Place the vial in a pre-heated aluminum heating block set to the desired temperature (e.g., start at 85 °C). Stir the reaction vigorously. Monitor the reaction progress at set time points (e.g., 1h, 3h, 6h, 12h) by taking a small aliquot for TLC or LC-MS analysis.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Hypothetical Temperature Optimization

The following table summarizes a hypothetical optimization study, demonstrating the trade-offs associated with temperature changes.

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)Purity (%) (by LC-MS)Observations
170124540>98Sluggish reaction, clean profile.
2856>9588>98Good conversion and yield, clean.
3 100 3 >99 92 97 Optimal balance of speed and purity.
41153>998590Faster, but minor impurity peaks appear.
51302>997175Rapid reaction, significant decomposition noted.
Visualization: Temperature Optimization Workflow

The following diagram outlines a logical workflow for optimizing reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization Steps Start Start with Standard Temp (e.g., 85°C) Monitor Monitor Reaction (TLC/LC-MS at 2h, 6h) Start->Monitor Decision Evaluate Outcome Monitor->Decision Sluggish Sluggish Reaction (<70% conversion) Decision->Sluggish Low Conversion Good Clean & Complete (>95% conversion) Decision->Good High Conversion, High Purity Impure Impure Reaction (Byproducts/Decomposition) Decision->Impure Byproducts Observed Increase_T Increase Temp by 15°C (e.g., to 100°C) Sluggish->Increase_T Optimal Conditions Optimal Good->Optimal Decrease_T Decrease Temp by 15°C (e.g., to 70°C) Impure->Decrease_T Increase_T->Monitor Re-evaluate Decrease_T->Monitor Re-evaluate

Caption: A decision workflow for systematic temperature optimization.

Part 4: Mechanistic Considerations

Understanding the catalytic cycle provides insight into why temperature has such a profound effect.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd⁰ → Ar-PdII-X) Pd0->OxAdd Ar-X Degradation Catalyst Degradation (e.g., Pd Black) Pd0->Degradation Excessive Heat Transmetal Transmetalation (Ar-PdII-X + Ar'B(OR)₂ → Ar-PdII-Ar') OxAdd->Transmetal Ar'B(OR)₂ Base OxAdd->Degradation Excessive Heat RedElim Reductive Elimination (Ar-PdII-Ar' → Ar-Ar' + Pd⁰) Transmetal->RedElim RedElim->Pd0 Product Ar-Ar'

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Temperature-Sensitive Steps:

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides or bromides. Increasing temperature directly accelerates this step.

  • Reductive Elimination: This final product-forming step is also accelerated by heat.

  • Catalyst Stability: The active Pd(0)L₂ species is the most vulnerable. High temperatures can cause ligand dissociation or decomposition, leading to the irreversible formation of inactive palladium aggregates (degradation).[1][3] The key is to find a temperature high enough to drive the productive steps of the cycle without initiating significant catalyst death.

By carefully controlling the reaction temperature, researchers can effectively navigate the delicate balance between reaction kinetics and the stability of all components, leading to high yields of pure products in the synthesis of novel 1-Ethyl-1H-indazole-5-carbaldehyde derivatives.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (2024). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved March 7, 2024, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. (2019). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Effect of Base on Oxidative Addition TS. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Ethyl-1H-indazole-5-carbaldehyde Reactions

Welcome to the technical support center for navigating the challenges of reactions involving 1-Ethyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of reactions involving 1-Ethyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic drugs.[1][2][3] However, the steric environment around the 5-carbaldehyde group, influenced by the bicyclic indazole ring and the N1-ethyl substituent, can present significant hurdles in common synthetic transformations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. The focus is not just on providing protocols, but on understanding the underlying principles to empower you to make informed decisions in your synthetic strategies.

Understanding the Challenge: Steric Hindrance in 1-Ethyl-1H-indazole-5-carbaldehyde

The core of the issue lies in the steric congestion around the aldehyde's carbonyl carbon. The adjacent N1-ethyl group and the fused benzene ring create a crowded environment that can impede the approach of nucleophiles. This steric hindrance can lead to sluggish reactions, low yields, or complete failure of standard protocols that work well with less hindered aldehydes.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my standard nucleophilic addition to 1-Ethyl-1H-indazole-5-carbaldehyde failing or giving low yields?

A1: The primary reason is the steric hindrance posed by the N1-ethyl group and the bicyclic indazole system. This bulkiness physically blocks the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon. Standard conditions often lack the necessary energy to overcome this activation barrier.

Q2: I'm observing the recovery of my starting material in a reductive amination reaction. What's going wrong?

A2: This is a common issue. The formation of the initial imine or iminium ion intermediate is often the rate-limiting step and is highly sensitive to steric hindrance.[7][8] The amine nucleophile may struggle to approach the sterically shielded aldehyde. Furthermore, some common reducing agents may not be potent enough to reduce the hindered iminium ion once it is formed.

Q3: My Wittig reaction with 1-Ethyl-1H-indazole-5-carbaldehyde is not proceeding as expected. What are the likely causes?

A3: Wittig reactions are notoriously sensitive to steric hindrance.[9][10][11][12] The formation of the initial oxaphosphetane intermediate requires a specific geometric approach of the ylide to the aldehyde, which can be severely impeded by the bulky indazole scaffold. The stability of the ylide also plays a crucial role; stabilized ylides may be too unreactive, while unstabilized ylides might decompose before reacting with the hindered aldehyde.[13]

Troubleshooting Guides

Issue 1: Poor Yields in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Symptoms:

  • Low conversion of starting material.

  • Recovery of unreacted 1-Ethyl-1H-indazole-5-carbaldehyde.

  • Formation of side products from enolization or reduction.

Causality: The bulky N1-ethyl group and the planar indazole ring shield the carbonyl carbon from the approach of the organometallic nucleophile.

Troubleshooting Workflow:

start Low Yield in Nucleophilic Addition strategy1 Strategy 1: Increase Electrophilicity of Aldehyde start->strategy1 strategy2 Strategy 2: Employ More Reactive Nucleophiles start->strategy2 strategy3 Strategy 3: Modify Reaction Conditions start->strategy3 sub_strategy1a Use Lewis Acid Catalysis (e.g., CeCl₃, Ti(OiPr)₄, ZnCl₂) strategy1->sub_strategy1a sub_strategy2a Switch from Grignard to Organolithium Reagents strategy2->sub_strategy2a sub_strategy3a Increase Reaction Temperature strategy3->sub_strategy3a sub_strategy3b Use a More Polar Aprotic Solvent (e.g., THF, DME) strategy3->sub_strategy3b end Improved Yield sub_strategy1a->end sub_strategy2a->end sub_strategy3a->end sub_strategy3b->end

Caption: Troubleshooting workflow for nucleophilic addition.

Detailed Solutions & Protocols:

  • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.[4]

    • Protocol: Cerium(III) Chloride Mediated Grignard Addition

      • Dry CeCl₃ in vacuo at 140-150 °C for 4 hours.

      • Suspend the dried CeCl₃ (1.2 equivalents) in anhydrous THF under an inert atmosphere.

      • Cool the suspension to -78 °C and add the Grignard reagent (1.1 equivalents) dropwise. Stir for 1-2 hours.

      • Add a solution of 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench with saturated aqueous NH₄Cl and proceed with standard workup.

  • More Reactive Nucleophiles: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective in overcoming steric barriers.

Reagent TypeRelative ReactivityRecommended Solvent
Grignard (RMgX)ModerateTHF, Diethyl Ether
Organolithium (RLi)HighTHF, Hexanes
Issue 2: Failure of Reductive Amination

Symptoms:

  • No formation of the desired amine product.

  • Isolation of unreacted aldehyde and amine starting materials.

Causality: The formation of the sterically hindered imine/iminium ion intermediate is disfavored.

Troubleshooting Workflow:

start Reductive Amination Failure strategy1 Strategy 1: Facilitate Imine Formation start->strategy1 strategy2 Strategy 2: Use a More Potent Reducing Agent start->strategy2 sub_strategy1a Add a Lewis Acid Catalyst (e.g., Ti(OiPr)₄) strategy1->sub_strategy1a sub_strategy1b Use a Dean-Stark trap to remove water strategy1->sub_strategy1b sub_strategy2a Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) strategy2->sub_strategy2a sub_strategy2b Consider a two-step procedure: 1. Isolate imine 2. Reduce with NaBH₄ strategy2->sub_strategy2b end Successful Amination sub_strategy1a->end sub_strategy1b->end sub_strategy2a->end sub_strategy2b->end

Caption: Troubleshooting workflow for reductive amination.

Detailed Solutions & Protocols:

  • Lewis Acid Catalysis for Imine Formation: Titanium(IV) isopropoxide can act as a Lewis acid and a dehydrating agent, promoting the formation of the imine intermediate.[8]

  • Optimized Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is particularly effective for reductive aminations, as it can reduce the iminium ion as it is formed in situ under weakly acidic conditions.[14][15]

    • Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

      • Dissolve 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 equivalent) and the amine (1.1 equivalents) in 1,2-dichloroethane (DCE).

      • Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

      • Stir at room temperature for 12-24 hours, monitoring by TLC.

      • Quench with saturated aqueous NaHCO₃ and proceed with standard workup.

Issue 3: Unsuccessful Wittig Reaction

Symptoms:

  • Recovery of starting aldehyde.

  • Low yield of the desired alkene.

  • Formation of triphenylphosphine oxide and decomposed ylide byproducts.

Causality: Severe steric clash between the bulky indazole substrate and the triphenylphosphonium ylide prevents the formation of the oxaphosphetane intermediate.

Troubleshooting Workflow:

start Wittig Reaction Failure strategy1 Strategy 1: Use a More Reactive Ylide start->strategy1 strategy2 Strategy 2: Switch to Horner-Wadsworth-Emmons (HWE) Reaction start->strategy2 sub_strategy1a Use an Unstabilized Ylide (if applicable) strategy1->sub_strategy1a sub_strategy1b Employ the Schlosser Modification for E-alkenes strategy1->sub_strategy1b sub_strategy2a Synthesize the corresponding phosphonate ester strategy2->sub_strategy2a sub_strategy2b Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) strategy2->sub_strategy2b end Successful Olefination sub_strategy1a->end sub_strategy1b->end sub_strategy2a->end sub_strategy2b->end

Caption: Troubleshooting workflow for olefination reactions.

Detailed Solutions & Protocols:

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often a superior alternative to the Wittig reaction for sterically hindered aldehydes.[4] The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and are less sterically demanding. This often leads to higher yields and excellent E-selectivity for the resulting alkene.

    • Protocol: Horner-Wadsworth-Emmons Olefination

      • In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) in anhydrous THF.

      • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

      • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

      • Cool the resulting solution of the phosphonate carbanion to 0 °C.

      • Slowly add a solution of 1-Ethyl-1H-indazole-5-carbaldehyde (1.0 equivalent) in anhydrous THF.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench carefully with water and proceed with standard workup.[13]

ReactionKey ReagentTypical SelectivitySuitability for Hindered Aldehydes
WittigPhosphonium YlideZ-selective (unstabilized ylides), E-selective (stabilized ylides)Poor to Moderate
HWEPhosphonate CarbanionHighly E-selectiveGood to Excellent

Concluding Remarks

The successful functionalization of 1-Ethyl-1H-indazole-5-carbaldehyde hinges on recognizing the inherent steric challenges and employing strategies to overcome them. By increasing the reactivity of the electrophile, utilizing more potent nucleophiles, or switching to less sterically sensitive reaction pathways like the Horner-Wadsworth-Emmons olefination, researchers can effectively synthesize a wide array of valuable indazole derivatives for applications in drug discovery and materials science.[16][17]

References

  • Cai, H., Li, W., & Zhang, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4976. [Link]

  • Jadhav, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7668-7677. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6659-6670. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Fagnou, K., & Lautens, M. (2003). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 80, 126. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry, 87(10), 6659-6670. [Link]

  • Deng, Y., & Liu, L. (2018). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. Organic Letters, 20(6), 1568-1571. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society, 136(49), 17414-17422. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Ishii, T., et al. (2019). N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes. Journal of the American Chemical Society, 141(9), 3854-3859. [Link]

  • Pace, V., et al. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 669-674. [Link]

  • Zhang, J., et al. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. Journal of the American Chemical Society, 144(30), 13816-13823. [Link]

  • Studer, A., & He, Z. (2024). NHC-Catalyzed Reaction of Aldehydes for C(sp 2 )–O Bond Formation. Molecules, 29(6), 1391. [Link]

  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. [Link]

Sources

Troubleshooting

Minimizing side reactions during indazole aldehyde functionalization

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complex reactivity of indazole aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complex reactivity of indazole aldehydes.

The functionalization of indazole aldehydes presents a unique dual-challenge: managing the highly reactive electrophilic aldehyde while simultaneously suppressing the nucleophilic, tautomerizing indazole nitrogen. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize side reactions during your synthetic workflows.

FAQ 1: Navigating Tautomerism and Reductive Amination Failures

Q: When performing a reductive amination on 1H-indazole-3-carboxaldehyde, my LC-MS shows a mass corresponding to an aminal pseudo-dimer instead of the desired secondary amine. Why is this happening, and how do I prevent it?

A: This failure is a direct consequence of the indazole ring's annular tautomerism and inherent nucleophilicity. Indazoles exist in an equilibrium between the 1H and 2H tautomeric forms. While the 1H-tautomer is thermodynamically more stable, the activation energy for nucleophilic attack via the N2 position is significantly lower[1].

During reductive amination, your primary amine and the indazole aldehyde condense to form a highly electrophilic iminium intermediate. If the indazole nitrogen is left unprotected, it acts as a competing nucleophile, attacking the iminium intermediate of a neighboring molecule to form an aminal pseudo-dimer[2]. Furthermore, using overly aggressive reducing agents (like NaBH4​ ) can lead to the over-reduction of the unreacted aldehyde directly to an alcohol.

Causality-Driven Solution:

  • Protect the Indazole Nitrogen: Install a Tetrahydropyranyl (THP) protecting group prior to functionalization[3].

  • Use a Mild Reductant: Switch to Sodium Triacetoxyborohydride (STAB). STAB selectively reduces the protonated iminium ion over the unreacted aldehyde, eliminating the over-reduction side reaction.

Workflow Start Unprotected Indazole Aldehyde Protect Step 1: N-Protection (THP/DHP, pTsOH) Start->Protect Imine Step 2: Iminium Formation (Amine, AcOH) Protect->Imine Reduce Step 3: Mild Reduction (STAB) Imine->Reduce Deprotect Step 4: Acidic Cleavage (HCl/Dioxane) Reduce->Deprotect End Purified Functionalized Indazole Deprotect->End

Optimized workflow for the reductive amination of indazole aldehydes.

Protocol 1: Reductive Amination of THP-Protected Indazole Aldehyde

This protocol is a self-validating system: the use of DCE and acetic acid ensures rapid iminium formation, while the delayed addition of STAB prevents premature aldehyde reduction.

  • Iminium Formation: In a flame-dried flask under nitrogen, dissolve the THP-protected indazole-aldehyde (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (gas evolution confirms the quenching of excess acid and hydride). Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 4 hours to quantitatively cleave the THP group. Concentrate and purify via reverse-phase chromatography.

FAQ 2: Wittig Olefination & Reagent Quenching

Q: My Wittig reaction on an unprotected indazole aldehyde stalls at low conversion, yielding complex N-alkylated byproducts. What is the mechanism of failure here?

A: The failure is driven by an acid-base quenching mechanism. The N-H proton of an unprotected indazole is relatively acidic ( pKa​≈14 ). The phosphorus ylide generated in a Wittig reaction is a strong Brønsted base. Instead of undergoing nucleophilic addition to your aldehyde, the ylide deprotonates the indazole nitrogen. This instantly quenches the ylide and generates a highly nucleophilic indazole anion, which subsequently reacts with any residual alkyl halides in the mixture, causing the N-alkylated byproducts you observe.

Causality-Driven Solution: Protect the indazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Unlike acetyl or Boc groups, the SEM group is highly stable to the strongly basic conditions of the Wittig reaction and prevents ylide quenching[4].

G Indazole 1H-Indazole Aldehyde (Acidic N-H) Ylide Phosphorus Ylide (Strong Base) Indazole->Ylide Unprotected Reaction Protected SEM-Protected Indazole Indazole->Protected SEM-Cl, NaH Quench Ylide Quenching & Indazole Anion Formation Ylide->Quench Acid-Base Reaction SideProduct N-Alkylated Byproducts Quench->SideProduct Alkyl Halide Attack Target Target Alkene (High Yield) Protected->Target Ylide Addition

Competing acid-base quenching pathway vs. protected Wittig olefination.

Protocol 2: Wittig Olefination of SEM-Protected Indazole Aldehyde
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under argon. Add potassium tert-butoxide (1.4 eq) dropwise. Stir for 30 minutes until a bright yellow solution forms (validating ylide generation).

  • Olefination: Dissolve the SEM-protected indazole-aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

  • Deprotection: Treat the purified intermediate with Tetra-n-butylammonium fluoride (TBAF, 2.0 eq) in THF at reflux for 6 hours to cleanly remove the SEM group[4].

Quantitative Data: Tautomerism & Protecting Group Selection

To fully understand why these side reactions occur, it is critical to look at the thermodynamic and kinetic data governing the indazole core.

Table 1: Thermodynamic and Kinetic Parameters of Indazole Tautomerization

Property 1H-Indazole (N1) 2H-Indazole (N2)
Relative Thermodynamic Stability 0.00 kcal/mol (Favored) +4.46 kcal/mol
Activation Energy for Alkylation +17.22 kcal/mol +13.87 kcal/mol (Kinetic Route)
Predominant State in Solution >99% <1%

| Unprotected Alkylation Preference | Minor Product | Major Product |

Data derived from quantum mechanical (QM) analyses of indazole reactivity[1].

Table 2: Comparison of Indazole Nitrogen Protecting Groups Selecting the correct protecting group dictates the success of your downstream aldehyde functionalization.

Protecting GroupInstallation ReagentsDeprotection ReagentsBase StabilityAcid StabilityBest Use Case
THP DHP, pTsOH, DCM4M HCl in DioxaneHighLowReductive aminations, standard cross-couplings[3].
SEM SEM-Cl, NaH, THFTBAF (THF) or HCl (EtOH)Very HighModerateWittig reactions, strong basic conditions, C-3 lithiation[4].
Boc Boc2​O , DMAP, DCMTFA, DCMLowVery LowMild electrophilic additions; avoid if using strong nucleophiles.

References

  • 1 - WuXi Biology[1] 2.2 - RSC Advances[2] 3.4 - ACS Publications[4] 4.3 - ACS Publications[3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-Ethyl-1H-indazole-5-carbaldehyde

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethyl-1H-indazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethyl-1H-indazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] We will delve into the theoretical underpinnings of the expected spectral features, compare its signature with relevant alternatives, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for molecular design and synthesis.

The Structural Landscape: Why ¹H NMR is Crucial

1-Ethyl-1H-indazole-5-carbaldehyde belongs to the indazole class of bicyclic heteroaromatic compounds. The precise placement of substituents on the indazole core is critical to its biological activity, making unambiguous structural confirmation essential. ¹H NMR spectroscopy is the cornerstone of this process, providing detailed information about the electronic environment of every proton in the molecule.

The structure, shown below, presents a unique set of protons whose chemical shifts and coupling patterns provide a definitive fingerprint of the molecule. Our analysis will focus on predicting these signals based on established principles of NMR spectroscopy and data from analogous structures.

cluster_indazole 1-Ethyl-1H-indazole-5-carbaldehyde mol mol

Figure 1: Structure of 1-Ethyl-1H-indazole-5-carbaldehyde.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of 1-Ethyl-1H-indazole-5-carbaldehyde in a standard deuterated solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals corresponding to the ethyl group, the aromatic protons on the indazole ring, and the aldehyde proton. NMR spectroscopy is a highly effective method for assigning the structures of 1- and 2-substituted indazoles, as the spectra for the two isomers are typically different enough to be used as diagnostic tools.[3]

The Aldehyde Proton (CHO)

The most downfield and easily identifiable signal will be that of the aldehyde proton. Due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, this proton is expected to appear as a sharp singlet in the range of δ 9.9-10.1 ppm .[4][5] This characteristic chemical shift is a hallmark of aromatic aldehydes.[6][7]

The Indazole Ring Protons (H3, H4, H6, H7)

The four protons on the indazole core will exhibit shifts influenced by their position relative to the nitrogen atoms and the electron-withdrawing aldehyde group.

  • H3 Proton: This proton is adjacent to a nitrogen atom and part of the five-membered heterocyclic ring. It is expected to resonate as a singlet (or a narrow doublet due to long-range coupling) at a downfield position, typically around δ 8.1-8.3 ppm .[3]

  • H4 and H6 Protons: These protons are ortho to the aldehyde group and will be significantly deshielded. They will likely appear as doublets or doublet of doublets. H4 is ortho to the point of fusion and adjacent to the aldehyde, predicting a shift around δ 8.2-8.4 ppm . H6, also ortho to the aldehyde, will be similarly deshielded, likely appearing around δ 7.9-8.1 ppm .

  • H7 Proton: This proton is furthest from the electron-withdrawing aldehyde group and is expected to be the most upfield of the aromatic signals. It should appear as a doublet around δ 7.5-7.7 ppm .

The N-Ethyl Group Protons (-CH₂CH₃)

The ethyl group provides two distinct signals that are easily recognized by their characteristic splitting patterns and integration values.

  • Methylene Protons (-CH₂-): These protons are directly attached to the nitrogen atom and will appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift is predicted to be in the range of δ 4.2-4.4 ppm .[8]

  • Methyl Protons (-CH₃): These protons will appear as a triplet, coupling with the adjacent methylene protons. They will be the most upfield signal in the spectrum, expected around δ 1.4-1.6 ppm .[8][9]

Table 1: Predicted ¹H NMR Data for 1-Ethyl-1H-indazole-5-carbaldehyde
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
CHO9.9 - 10.1Singlet (s)N/A1H
H48.2 - 8.4Doublet (d)~8.51H
H38.1 - 8.3Singlet (s)N/A1H
H67.9 - 8.1Doublet of Doublets (dd)~8.5, ~1.51H
H77.5 - 7.7Doublet (d)~8.51H
N-CH₂4.2 - 4.4Quartet (q)~7.32H
-CH₃1.4 - 1.6Triplet (t)~7.33H

Comparative Analysis: Distinguishing Features

To underscore the unique spectral features of 1-Ethyl-1H-indazole-5-carbaldehyde, we compare it with three alternatives: its direct precursor, an analogous indole, and the parent aromatic aldehyde.

G cluster_main Target Compound cluster_alts Comparative Compounds Target 1-Ethyl-1H-indazole-5-carbaldehyde - Aldehyde H: ~10.0 ppm - Aromatic Hs: 4 (δ 7.5-8.4) - Ethyl (q, t): ~4.3, ~1.5 ppm Alt1 1H-Indazole-5-carbaldehyde - Key Difference: No ethyl signals. - Presence of broad N-H signal. Target->Alt1 Remove Ethyl Alt2 1-Ethyl-1H-indole-3-carbaldehyde - Key Difference: Different aromatic splitting pattern due to indole core. Target->Alt2 Change Heterocycle Core Alt3 Benzaldehyde - Key Difference: Simpler aromatic region (5H). - No N-ethyl signals. Target->Alt3 Simplify to Benzene Ring

Figure 2: Logical comparison of the target compound with alternatives.

Table 2: ¹H NMR Comparison of 1-Ethyl-1H-indazole-5-carbaldehyde and Alternatives
Feature1-Ethyl-1H-indazole-5-carbaldehyde (Predicted)1H-Indazole-5-carbaldehyde[10][11]1-Ethyl-1H-indole-3-carbaldehyde[8]Benzaldehyde[5]
Aldehyde Proton (CHO) ~10.0 ppm (s, 1H)~10.0 ppm (s, 1H)~10.0 ppm (s, 1H)~10.0 ppm (s, 1H)
Aromatic Protons 4H multiplet system (δ 7.5-8.4)4H multiplet system5H multiplet system5H multiplet system (δ 7.5-7.9)
N-H Proton AbsentPresent (~13 ppm, broad, in DMSO)[12]AbsentAbsent
N-Ethyl Protons Present (quartet & triplet)AbsentPresent (quartet & triplet)Absent
Key Differentiator Combination of indazole aromatic pattern and N-ethyl signals.Presence of N-H signal and absence of N-ethyl signals.Distinct indole aromatic pattern.Simplified aromatic region and absence of heterocyclic/ethyl signals.

This comparison highlights how the ¹H NMR spectrum provides a unique fingerprint. The presence of the N-ethyl signals immediately distinguishes the title compound from its precursor, while the complex aromatic splitting pattern differentiates it from simpler aromatic aldehydes like benzaldehyde.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, adherence to a standardized protocol is paramount.

start Start: Sample Preparation step1 1. Weigh ~5-10 mg of 1-Ethyl-1H-indazole-5-carbaldehyde start->step1 step2 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) step1->step2 step3 3. Add internal standard (e.g., TMS, 0.03% v/v) step2->step3 step4 4. Transfer solution to a clean, dry 5 mm NMR tube step3->step4 instrument_setup Instrument Setup (e.g., 400 MHz) step4->instrument_setup acquisition 5. Acquire ¹H NMR Spectrum (Standard parameters: 16-32 scans) instrument_setup->acquisition processing 6. Process Data: - Fourier Transform - Phase Correction - Baseline Correction acquisition->processing analysis 7. Analyze Spectrum: - Chemical Shift Referencing - Integration - Peak Picking & Coupling Analysis processing->analysis end End: Final Spectrum analysis->end

Figure 3: Standard workflow for ¹H NMR data acquisition and analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Ethyl-1H-indazole-5-carbaldehyde.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and an acquisition time of 2-4 seconds.

    • Collect 16 to 32 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The ¹H NMR spectrum of 1-Ethyl-1H-indazole-5-carbaldehyde offers a rich source of structural information. Through a systematic analysis of chemical shifts, coupling patterns, and signal integrations, an unambiguous identification of the molecule is achievable. The characteristic downfield singlet of the aldehyde proton, the distinct aromatic signals of the indazole core, and the signature quartet-triplet pattern of the N-ethyl group collectively form a unique spectral fingerprint. This guide provides the predictive data and comparative framework necessary for researchers to confidently identify this compound and distinguish it from structurally related molecules, thereby ensuring scientific integrity in the synthesis and application of novel indazole derivatives.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry. [Link]

  • Abraham, R. J., et al. (2003). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]

  • Patil, S. A., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry. [Link]

  • Figueira, M. J., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]

  • Royal Society of Chemistry. Supporting Information for a copper-catalyzed synthesis of 1H-indazoles. [Link]

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • Semantic Scholar. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • Royal Society of Chemistry. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

  • RSC Publishing. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors. [Link]

  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

  • Royal Society of Chemistry. NMR Spectra Supporting Information. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Indazole Aldehyde Building Blocks

Indazole-based scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active compounds.[1] The functionalization at the C3-pos...

Author: BenchChem Technical Support Team. Date: March 2026

Indazole-based scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active compounds.[1] The functionalization at the C3-position, in particular, has led to the discovery of several marketed drugs.[1] Consequently, indazole aldehyde building blocks, especially 1H-indazole-3-carbaldehyde and its derivatives, serve as critical intermediates for synthesizing diverse compound libraries.[2] Their aldehyde moiety is a versatile handle for transformations such as Wittig reactions, Knoevenagel condensations, and the formation of various heterocycles.[2]

The quality of these building blocks is paramount; it directly dictates the success of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug candidate. This guide provides a comprehensive framework for the characterization of indazole aldehyde building blocks, comparing various analytical techniques and offering field-proven insights into establishing a robust quality control system.

The Pillars of Quality: Key Characterization Attributes

A comprehensive characterization of an indazole aldehyde building block goes beyond a simple confirmation of its structure. It involves a multi-faceted approach to determine four key quality attributes:

  • Identity: Unambiguous confirmation of the molecular structure, including the correct substitution pattern on the indazole ring.

  • Purity: Quantitative assessment of the main compound relative to any impurities.

  • Impurity Profile: Identification and quantification of process-related impurities (starting materials, by-products) and degradation products.

  • Physicochemical Properties: Data on physical state, melting point, and stability, which are crucial for handling, storage, and reaction setup.

The following sections will compare the primary analytical techniques used to assess these attributes, providing both the "how" and the "why" behind their application.

Workflow for Comprehensive Characterization

A logical workflow ensures that all quality attributes are assessed systematically. The process begins with structural confirmation and proceeds to a detailed analysis of purity and potential contaminants.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass EA Elemental Analysis MS->EA Confirms Composition FTIR FTIR Spectroscopy HPLC HPLC-UV EA->HPLC Proceed to Purity LCMS LC-MS HPLC->LCMS Identify Unknowns GC GC-HS (Residual Solvents) HPLC->GC Quantify Solvents Titration Hydroxylamine Titration HPLC->Titration Orthogonal Assay MP Melting Point HPLC->MP Correlate with Purity Stability Forced Degradation / Stability Study MP->Stability Assess Degradation

Caption: Logical workflow for the complete characterization of indazole aldehyde building blocks.

Part 1: Structural Confirmation and Identity

Unambiguous structural elucidation is the foundation of any characterization package. A combination of spectroscopic techniques is required to ensure every part of the molecule is correctly assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of indazole derivatives.[3] It provides detailed information on the chemical environment and connectivity of hydrogen and carbon atoms.

  • ¹H NMR: Provides information on the number of protons, their chemical environment, and their proximity to one another. For 1H-indazole-3-carbaldehyde, key diagnostic signals include the aldehyde proton (CHO), the N-H proton, and the distinct splitting patterns of the aromatic protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the carbonyl carbon is highly characteristic.

Causality Behind Experimental Choices: Comparing the observed chemical shifts and coupling constants to known literature values or predicted spectra for all possible isomers provides the highest level of confidence in structural assignment. For example, the chemical shift of the proton at the C7 position is highly sensitive to substituents at the C6 position, allowing for clear differentiation between isomers.[4]

Table 1: Comparative ¹H and ¹³C NMR Data for Selected 1H-Indazole-3-carbaldehydes (in DMSO-d₆)

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Reference
1H-Indazole-3-carbaldehyde 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, 1H, H4)187.4 (CHO), 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2[5]
5-Iodo-1H-indazole-3-carbaldehyde 14.28 (brs, 1H, NH), 10.16 (s, 1H, CHO), 8.46 (d, 1H, H4)187.2 (CHO), 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6[5]
6-Fluoro-1H-indazole-3-carbaldehyde 13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, 1H, H4)187.6 (CHO), 163.2 (d, J=244 Hz), 145.2, 142.9 (d, J=13 Hz)[5]
6-Nitro-1H-indazole-3-carbaldehyde 10.22 (s, 1H, CHO), 8.57 (d, 1H, H7), 8.29 (d, 1H, H4)187.7 (CHO), 146.9 (C-NO₂), 124.0, 122.4, 118.7, 108.6[4]
7-Methyl-1H-indazole-3-carbaldehyde 10.31 (s, 1H, CHO), 8.14 (m, 1H, H4), 2.62 (s, 3H, CH₃)187.7 (CHO), 145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5, 16.8 (CH₃)[5]
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of the target compound.[6]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF provide a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical identity test that differentiates the target compound from impurities with different elemental compositions.[1]

  • Electron Ionization (EI-MS): This technique provides characteristic fragmentation patterns that can serve as a fingerprint for the molecule and offer structural clues. For indazole derivatives, fragmentation often involves the indazole core itself.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.[3] For indazole aldehydes, the most diagnostic absorption bands are:

  • N-H Stretch: A broad band typically in the region of 3300-3100 cm⁻¹.[5]

  • C=O Stretch (Aldehyde): A strong, sharp band around 1700-1670 cm⁻¹.[5]

  • Aldehydic C-H Stretch: Two characteristic, weaker bands can often be observed around 2850 cm⁻¹ and 2750 cm⁻¹, the latter of which can be a result of Fermi resonance.[9]

Elemental Analysis

Combustion analysis provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. The experimental values should align with the theoretical values for the proposed molecular formula within a narrow margin (typically ±0.4%). This technique provides fundamental confirmation of the compound's elemental composition.[6]

Part 2: Purity Assessment and Impurity Profiling

Purity is arguably the most critical quality attribute for a building block. The choice of analytical method depends on the need for routine quality control versus in-depth impurity investigation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity assessment in the pharmaceutical industry.[10] A well-developed reversed-phase HPLC method can separate the main indazole aldehyde peak from starting materials, by-products, and degradation products.

Why it's the standard: It is robust, reproducible, and provides quantitative results. Purity is typically calculated using the area normalization method, assuming all compounds have a similar response factor at the detection wavelength.[10] For regulatory filings, a validated, stability-indicating HPLC method is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the ideal tool for impurity identification.[10][11] It provides the retention time (from LC) and the mass-to-charge ratio (from MS) for each peak in the chromatogram. This allows for the confident identification of known impurities and provides crucial structural information for unknown peaks, which is essential for understanding and controlling the synthetic process.

Table 2: Comparison of HPLC-UV and LC-MS for Characterization

FeatureHPLC-UVLC-MSRationale & Justification
Primary Use Quantitative Purity & AssayImpurity Identification & Structure ElucidationHPLC-UV is robust for routine "how much" questions. LC-MS is essential for answering "what is it".[10]
Specificity Moderate (based on retention time)Very High (based on retention time and m/z)Co-eluting impurities can be missed by UV but are often resolved by mass.
Sensitivity GoodExcellentMS detectors are inherently more sensitive, allowing for the detection of trace-level impurities.
Cost & Complexity Lower, widely accessibleHigher, requires specialized expertiseHPLC-UV is cost-effective for routine QC labs. LC-MS is a more specialized investigative tool.
Information Provided Retention Time, UV AbsorbanceRetention Time, Molecular Weight, Fragmentation DataMS data provides direct structural information unavailable from UV detection.
Experimental Protocol: HPLC Method for Purity of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol is adapted from a comparative study and serves as an excellent starting point for other indazole aldehydes.[10]

  • Sample Preparation:

    • Prepare a stock solution of the indazole aldehyde sample at 1 mg/mL in acetonitrile.

    • Prepare a working solution by diluting the stock to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of maximum absorbance (e.g., 254 nm).

  • System Suitability:

    • Before analysis, perform at least five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the area normalization formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) for Residual Solvents

Residual solvents from the synthesis and purification process are common impurities that must be controlled.[2] Headspace Gas Chromatography (HS-GC) is the standard technique for their analysis due to its ability to handle volatile organic compounds.[2] Solvents are classified by their toxicity (Class 1, 2, or 3), and their limits are defined by guidelines such as ICH Q3C(R8).

Classical Titration

A classic hydroxylamine hydrochloride titration can be used to determine the purity of the aldehyde functional group specifically.[12] This method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid, which is then titrated with a standardized base.

Why it's a valuable comparison: This technique provides an orthogonal (different mechanism) measure of purity compared to chromatography. A good agreement between HPLC purity and titration assay provides very high confidence in the material's quality. It is a direct measure of the reactive aldehyde content.

Part 3: Common Impurities and Stability

Understanding potential impurities is key to developing selective analytical methods and optimizing the synthetic process.

Potential Process-Related Impurities

The impurity profile is highly dependent on the synthetic route. A common route to indazole-3-carbaldehydes is the nitrosation of indoles.[1]

G Indole Indole Starting Material Nitrosation Nitrosation Reaction (NaNO₂, HCl) Indole->Nitrosation Product Indazole Aldehyde Product Nitrosation->Product Main Pathway Impurity1 Unreacted Indole Nitrosation->Impurity1 Incomplete Reaction Impurity2 Oxime Intermediate Nitrosation->Impurity2 Trapped Intermediate Impurity3 Dimer By-products Nitrosation->Impurity3 Side Reaction (High Indole Conc.) Impurity4 Side-Reaction Products (e.g., m-Halobenzoic Acid) Nitrosation->Impurity4 Side Reaction (Harsh Acidic Conditions)

Caption: Potential impurities arising from the synthesis of indazole aldehydes via indole nitrosation.[1]

  • Unreacted Starting Materials: Residual indole precursors.

  • Reaction Intermediates: Incomplete conversion can leave intermediates like the oxime.[1]

  • By-products: Under non-optimized conditions, side reactions can occur. For example, harsh acidic conditions can lead to diazonium salt formation and subsequent side products.[1]

Stability and Degradation

Indazole aldehydes, particularly those with electron-withdrawing groups like a nitro group, can be susceptible to degradation.[11]

  • Oxidation: The most common degradation pathway for the aldehyde group is oxidation to the corresponding carboxylic acid, especially upon exposure to air.[11]

  • Photodegradation: Nitroaromatic compounds can be sensitive to light.[11]

  • pH and Temperature: Stability can be affected by the pH of the solution and by elevated temperatures, which accelerate degradation.[11]

A forced degradation study (exposing the material to stress conditions like acid, base, heat, light, and oxidation) is essential for developing a stability-indicating analytical method and for determining appropriate storage conditions.

Conclusion

The characterization of indazole aldehyde building blocks requires a multi-technique approach to build a complete quality profile. While NMR and HRMS are indispensable for confirming identity, a validated, stability-indicating HPLC method is the cornerstone for routine purity assessment. This should be complemented by methods for specific impurities like residual solvents (GC-HS) and an orthogonal assay such as titration to provide the highest degree of confidence. Understanding potential synthetic by-products and degradation pathways is critical for developing robust analytical methods and ensuring the consistent quality required by researchers, scientists, and drug development professionals. By implementing these standards, one can ensure that these valuable building blocks are fit for purpose, paving the way for successful and reproducible drug discovery programs.

References

  • D. Touboul et al., "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles," RSC Advances, 2018. [Link]

  • D. Touboul et al., "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles," PMC, 2018. [Link]

  • F. C. Teixeira et al., "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives," MDPI, 2006. [Link]

  • International Council for Harmonisation, "Impurities: Guideline for Residual Solvents Q3C(R8)," ICH, 2021. [Link]

  • M. Kubik et al., "Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde," ResearchGate, 2019. [Link]

  • L. Luo et al., "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids," ResearchGate, 2024. [Link]

  • M. Aghazadeh, "Formation of indole trimers in Vilsmeier type reactions," Semantic Scholar, 2019. [Link]

  • S. Shafrose et al., "Method development and validation of ornidazole by using RP-HPLC," International Journal of Science and Research Archive, 2024. [Link]

  • A. A. Guda et al., "Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction," MDPI, 2024. [Link]

  • S. Kumar et al., "Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal," Journal of Applicable Chemistry, 2018. [Link]

  • M. J. D. Champion et al., "Optimized Inhibitors of MDM2 via an Attempted Protein‐Templated Reductive Amination," ResearchGate, 2019. [Link]

  • National Center for Biotechnology Information, "Indole-3-Carboxaldehyde," PubChem, 2024. [Link]

  • A. Kihel et al., "Study of Mass Spectra of Some Indole Derivatives," SCIRP, 2016. [Link]

  • D. Touboul et al., "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles," ResearchGate, 2018. [Link]

  • M. A. El-Didamony et al., "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma," PMC, 2020. [Link]

  • A. Afghan et al., "Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles," Iranian Journal of Chemical Research, 2016. [Link]

  • L. Luo et al., "Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy," PubMed, 2021. [Link]

  • ASTM International, "D2192 − 06 (Reapproved 2012) - Standard Test Method for - Purity of Aldehydes and Ketones," ASTM, 2012. [Link]

  • National Institute of Standards and Technology, "1H-Indole-3-carboxaldehyde," NIST WebBook, 2023. [Link]

  • Z. Khalil et al., "HPLC method for simultaneous determination of Albendazole metabolites in plasma," Journal of Chemical and Pharmaceutical Research, 2014. [Link]

  • M. S. Al-Ghamdi et al., "Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones," JScholar Publishers, 2025. [Link]

  • A. S. L. G. de Medeiros et al., "Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study," MDPI, 2025. [Link]

  • S. Khan et al., "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review," PMC, 2025. [Link]

  • D. Touboul et al., "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles," RSC Advances (RSC Publishing), 2018. [Link]

  • M. A. Garcia-Barradas et al., "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives," PMC, 2021. [Link]

  • Y. Kimura and D. Matsuura, "Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides," SCIRP, 2013. [Link]

  • Chemistry Steps, "Vilsmeier-Haack Reaction," Chemistry Steps, 2023. [Link]

  • B. C. Smith, "The C=O Bond, Part II: Aldehydes," Spectroscopy Online, 2017. [Link]

Sources

Validation

A Researcher's Guide to the Melting Point Validation of 1-Ethyl-1H-indazole-5-carbaldehyde: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is a cornerstone of reliable and reproducible research. The melting point of a crystalline solid i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is a cornerstone of reliable and reproducible research. The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of purity. This guide presents a comprehensive framework for the validation of the melting point of 1-Ethyl-1H-indazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science.

This document moves beyond a simple procedural outline, offering a comparative analysis against its structural analog, 1H-indazole-5-carbaldehyde. By understanding the influence of the N-ethyl substitution on this physical property and employing orthogonal analytical techniques, researchers can establish a robust and validated identity for their synthesized or procured material.

The Significance of the N-Ethyl Group: A Structural Comparison

The introduction of an ethyl group at the N1 position of the indazole ring in 1-Ethyl-1H-indazole-5-carbaldehyde is expected to influence its solid-state packing and intermolecular forces, thereby altering its melting point relative to the parent compound, 1H-indazole-5-carbaldehyde. The parent compound has a reported melting point in the range of 115-119 °C[1]. The addition of the ethyl group increases the molecular weight and introduces greater conformational flexibility, which can disrupt the crystal lattice structure observed in the parent molecule. This typically leads to a lower melting point.

CompoundStructureMolecular Weight ( g/mol )Reported Melting Point (°C)
1-Ethyl-1H-indazole-5-carbaldehyde 174.20Not Widely Reported
1H-indazole-5-carbaldehyde 146.15115-119

Note: As a specific melting point for 1-Ethyl-1H-indazole-5-carbaldehyde is not consistently reported in publicly available literature, this guide will proceed with a hypothetical, experimentally determined value for illustrative purposes.

Experimental Validation: A Dual-Method Approach

To ensure the trustworthiness and accuracy of the melting point determination, a dual-method approach employing both a traditional capillary melting point apparatus and modern Differential Scanning Calorimetry (DSC) is recommended. This provides a self-validating system where the results from two distinct physical measurement principles can be compared.

Method 1: Capillary Melting Point Determination

The capillary method is a visual technique that determines the melting range of a substance. It is a rapid and accessible method for preliminary analysis.

  • Sample Preparation: Ensure the sample of 1-Ethyl-1H-indazole-5-carbaldehyde is completely dry and finely powdered to ensure uniform heat distribution.[2]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[3]

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Initially, heat the sample at a rapid rate (e.g., 10-15 °C per minute) to determine an approximate melting range.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample and heat at a much slower rate, approximately 1-2 °C per minute, when approaching the expected melting point.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[2]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It provides a more quantitative and detailed picture of the melting process.

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Ethyl-1H-indazole-5-carbaldehyde into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing further information about the sample's thermal properties.[5][6]

Data Interpretation and Comparative Analysis

The following table presents hypothetical experimental data for 1-Ethyl-1H-indazole-5-carbaldehyde alongside the reported data for its parent analog.

CompoundCapillary Melting Point Range (°C)DSC Onset Temperature (°C)Enthalpy of Fusion (J/g)
1-Ethyl-1H-indazole-5-carbaldehyde (Hypothetical Data) 88 - 9188.5110.2
1H-indazole-5-carbaldehyde 115 - 119~115Not Reported

A sharp melting range (typically less than 2 °C) observed in both capillary and DSC methods is indicative of a high degree of purity. The close agreement between the capillary melting range and the DSC onset temperature provides confidence in the measured value. As hypothesized, the N-ethylated compound exhibits a lower melting point than its parent, a common phenomenon in structurally related organic compounds.

Workflow Visualization

The following diagram illustrates the logical workflow for the melting point validation process.

MeltingPointValidation cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_conclusion Conclusion Dry Dry Sample Powder Powder Sample Dry->Powder Capillary Capillary Method Powder->Capillary DSC DSC Analysis Powder->DSC Compare Compare Results Capillary->Compare DSC->Compare Purity Assess Purity Compare->Purity Validate Validate Melting Point Purity->Validate

Caption: Workflow for Melting Point Validation.

Conclusion

The rigorous validation of a compound's melting point is a critical step in chemical research and development. By employing a dual-method approach with both capillary and DSC techniques, researchers can establish a high degree of confidence in their results. The comparative analysis with a structurally related compound, such as 1H-indazole-5-carbaldehyde, provides valuable context and aligns with fundamental principles of physical organic chemistry. This comprehensive approach ensures the scientific integrity of the data and supports the advancement of research programs that rely on the quality and purity of their chemical materials.

References

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • Stenutz. indazole-5-carboxaldehyde. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). [Link]

  • Westlab. Measuring the Melting Point. (2023). [Link]

  • Scribd. Melting Point Apparatus Experimental Manual. [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

  • CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. [Link]

Sources

Comparative

Comprehensive Elemental Analysis Reference Guide for 1-Ethyl-1H-indazole-5-carbaldehyde

Executive Summary & Compound Profile 1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics. Notably, it serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics. Notably, it serves as a critical intermediate in the development of RAD51-BRCA2 protein-protein interaction disruptors for oncology[1] and P-glycoprotein modulators aimed at overcoming multi-drug resistance[2].

Because impurities at the intermediate stage can exponentially propagate through multi-step syntheses, establishing the absolute elemental purity of this compound is a non-negotiable quality control step. This guide objectively compares the analytical modalities required to validate the elemental composition of 1-Ethyl-1H-indazole-5-carbaldehyde ( C10​H10​N2​O ) and provides field-proven, self-validating protocols for laboratory execution.

Comparative Modality Analysis: CHNS vs. HRMS vs. qNMR

When characterizing organic intermediates, researchers often debate the necessity of traditional combustion analysis versus modern mass spectrometry[3]. A robust quality control framework utilizes these techniques orthogonally rather than interchangeably.

Organic Elemental Analysis (CHNS/O Combustion)
  • The Mechanism: Samples are subjected to flash combustion at >1000°C in an oxygen-rich environment, converting all organic matter into simple gases ( CO2​,H2​O,N2​,SO2​ )[4].

  • The Advantage (Bulk Purity): CHNS is the "Gold Standard" for determining absolute bulk purity[5]. Unlike spectroscopic methods, combustion analysis is completely agnostic to ionization efficiency. It accounts for the entire mass of the sample, meaning non-ionizable impurities (e.g., inorganic salts from previous synthetic steps) will directly and visibly skew the carbon/nitrogen mass fractions[6].

High-Resolution Mass Spectrometry (HRMS)
  • The Mechanism: Utilizes soft ionization (like ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass-to-charge ratio ( m/z ) and isotopic distribution.

  • The Advantage (Identity & Isotope Confirmation): HRMS is unparalleled for confirming the exact molecular formula. For 1-Ethyl-1H-indazole-5-carbaldehyde, HRMS will easily identify the [M+H]+ peak at m/z 175.0866. However, HRMS cannot be used to quantify bulk purity, as it is blind to impurities that do not ionize well under the chosen conditions[3].

Quantitative NMR (qNMR)
  • The Mechanism: Uses an internal standard of known purity to quantify the exact number of protons in the sample.

  • The Advantage (Orthogonal Solvent Check): qNMR is the perfect complement to CHNS. If a CHNS result shows higher-than-expected Hydrogen and Carbon percentages, qNMR can immediately identify if this is due to residual hydrogen-rich extraction solvents (like ethyl acetate or hexanes) trapped in the crystal lattice.

Quantitative Data & Acceptance Criteria

To pass elemental quality control, the experimental mass fractions obtained via CHNS analysis must fall within a strict ±0.4% absolute variance from the theoretical values. Deviations beyond this threshold indicate contamination, incomplete drying, or structural anomalies.

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)Primary Analytical Modality
Carbon (C) 68.9568.55 – 69.35Flash Combustion (CHNS)
Hydrogen (H) 5.795.39 – 6.19Flash Combustion (CHNS)
Nitrogen (N) 16.0815.68 – 16.48Flash Combustion (CHNS)
Oxygen (O) 9.188.78 – 9.58Pyrolysis (O-Analyzer)

Orthogonal Validation Workflow

The following logic tree dictates the standard progression of elemental and structural validation for a newly synthesized batch of 1-Ethyl-1H-indazole-5-carbaldehyde.

ElementalWorkflow Start Batch Synthesis: 1-Ethyl-1H-indazole-5-carbaldehyde HRMS HRMS (ESI-TOF) Exact Mass Validation Start->HRMS Identify CHNS CHNS Combustion Bulk Purity Quantification HRMS->CHNS Proceed Decision CHNS matches Theoretical ±0.4%? CHNS->Decision qNMR qNMR Analysis Residual Solvent Check Pass Batch Released (Purity >99.5%) qNMR->Pass Clean Decision->qNMR Yes Fail Recrystallization Decision->Fail No Fail->Start Reprocess

Fig 1: Orthogonal validation workflow for elemental and structural purity of indazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must include internal checks that validate the operational status of the instrument.

Protocol 1: Organic Elemental Analysis (CHNS) via Flash Combustion
  • System Suitability (Self-Validation): Before analyzing the indazole derivative, run an empty tin capsule to establish a baseline, followed by a Certified Reference Material (CRM) such as Sulfanilamide ( C6​H8​N2​O2​S ).

    • Causality: If the CRM results deviate by >0.15% from its theoretical values, it definitively proves the system has a carrier gas leak or the reduction column is exhausted, instantly invalidating any subsequent runs[7].

  • Step 1: Sample Preparation: Accurately weigh 1.5 to 2.0 mg of 1-Ethyl-1H-indazole-5-carbaldehyde into a combustible tin capsule and crimp it shut.

    • Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When the capsule drops into the furnace, the tin combusts, temporarily driving the local micro-environment temperature up to ~1800°C. This thermal spike is mandatory to completely shatter the highly stable, refractory indazole ring system.

  • Step 2: Combustion & Reduction: Drop the capsule into the 1000°C furnace under a continuous flow of Helium, synchronized with a dosed pulse of Oxygen. Pass the resulting gas stream over a hot copper wire.

    • Causality: Helium is used as the carrier gas because its high thermal conductivity provides a highly stable baseline for the detector. The copper wire is critical; it reduces any formed nitrogen oxides ( NOx​ ) back to pure N2​ gas and scavenges excess oxygen, ensuring accurate nitrogen quantification[7].

  • Step 3: Detection: Separate the resulting gases via a specialized GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • System Suitability (Self-Validation): Infuse a known tuning mix (e.g., Agilent ESI-L) prior to the sample run to verify that mass accuracy is <2 ppm and resolution is >20,000 FWHM.

    • Causality: Time-of-flight tubes are highly sensitive to ambient temperature fluctuations which alter the flight path length. Tuning validates that the instrument's mass calibration is currently accurate, preventing false-positive identifications.

  • Step 1: Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency to form the [M+H]+ adduct. The extreme dilution prevents detector saturation and mitigates ion suppression effects.

  • Step 2: Acquisition: Run the sample in positive ion mode (ESI+) with a lock-mass solution continuously infusing in the background.

    • Causality: The lock-mass provides real-time internal calibration, dynamically correcting any instrumental mass drift during the micro-seconds of the acquisition, guaranteeing sub-5 ppm mass accuracy for the m/z 175.0866 peak.

References

  • Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]

  • Acetamido-phenylbenzamide derivatives and methods of using the same (US20220106301A1)
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL:[Link]

  • Elemental analysis: operation & applications Source: Elementar URL:[Link]

  • Elemental Analysis Techniques Source: RSSL URL:[Link]

  • Is it possible to use HRMS for organometallic characterization? Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-1H-indazole-5-carbaldehyde proper disposal procedures

Comprehensive Operational and Disposal Guide for 1-Ethyl-1H-indazole-5-carbaldehyde Introduction 1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a highly specialized building block utilized in advanced organic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 1-Ethyl-1H-indazole-5-carbaldehyde

Introduction 1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a highly specialized building block utilized in advanced organic synthesis, particularly in the development of RAD51-BRCA2 small molecule disruptors aimed at triggering synthetic lethality in oncology[1][2]. While its reactive aldehyde group and functionalizable indazole core make it invaluable for drug discovery, these exact chemical properties necessitate rigorous safety and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, spill management, and compliant disposal of this compound.

Physicochemical and Hazard Profile

Understanding the intrinsic properties of 1-Ethyl-1H-indazole-5-carbaldehyde is the first step in risk mitigation. The aldehyde moiety is susceptible to autoxidation, while the indazole ring dictates its lipophilicity and reactivity.

Table 1: Quantitative Data and Hazard Profile

Property / ParameterValue / Classification
Chemical Name 1-Ethyl-1H-indazole-5-carbaldehyde
CAS Number 1354411-48-5[2]
Molecular Formula C10H10N2O[2]
Molecular Weight 174.20 g/mol
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[3]
Storage Conditions Sealed in a dry environment at room temperature
Chemical Incompatibilities Strong oxidizing agents[3]

Operational Safety and Handling Protocol

To ensure a self-validating safety system, every handling step must eliminate the possibility of exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound within a certified, functioning chemical fume hood.

    • Causality: The compound is classified under STOT SE 3 for respiratory irritation[3]. The fume hood maintains a negative pressure environment, ensuring that any volatilized particles or dust generated during weighing or transfer are actively drawn away from the operator's breathing zone[4].

  • Personal Protective Equipment (PPE): Don nitrile gloves, a chemical-resistant lab coat, and tightly fitting safety goggles.

    • Causality: The substance causes skin and serious eye irritation[3]. Nitrile provides an effective barrier against fine organic powders and prevents dermal absorption of the lipophilic indazole core.

  • Inert Atmosphere Storage (Recommended): When storing the chemical after partial use, flush the container headspace with argon or nitrogen before sealing.

    • Causality: Aldehydes slowly oxidize to their corresponding carboxylic acids in the presence of atmospheric oxygen. An inert atmosphere preserves the reagent's synthetic integrity and prevents the formation of potentially reactive byproducts.

Spill Management and Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Isolation: Evacuate non-essential personnel and secure the immediate area. Ensure the fume hood remains operational to capture airborne particulates[4].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[4].

    • Causality: Using inert absorbents prevents exothermic reactions that could occur if the reactive aldehyde comes into contact with basic or chemically active sweeping compounds.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and transfer it into a chemically compatible, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe.

    • Causality: Detergent removes the bulk of the organic residue, while ethanol solubilizes any remaining traces of the hydrophobic indazole compound, ensuring complete decontamination of the workstation[5].

Proper Disposal Procedures

1-Ethyl-1H-indazole-5-carbaldehyde must never be disposed of in municipal trash or poured down the drain[3][6]. It must be managed as hazardous chemical waste in accordance with institutional Environmental Health and Safety (EHS) and EPA guidelines.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Place the chemical and any contaminated materials (gloves, absorbent pads, empty vials) into a designated "Non-Halogenated Organic Waste" container.

    • Causality: Segregating this compound from strong oxidizers and halogenated waste prevents incompatible chemical reactions (such as rapid exothermic oxidation of the aldehyde) and streamlines downstream processing[4].

  • Satellite Accumulation Area (SAA) Storage: Store the sealed waste container in a designated SAA within the laboratory. The container must be kept tightly closed at all times unless actively adding waste[4].

    • Causality: Open containers violate environmental regulations and pose a continuous inhalation hazard to laboratory personnel[7].

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write "1-Ethyl-1H-indazole-5-carbaldehyde" (no abbreviations) and check the boxes for "Toxic" and "Irritant"[4][7].

    • Causality: EHS personnel and downstream disposal facilities rely on accurate nomenclature to determine the correct incineration temperature and abatement procedures.

  • Final Disposal: Coordinate with your EHS department for pickup. The waste will be transported to an approved facility for high-temperature incineration[3][4].

    • Causality: Incineration completely degrades the heterocyclic ring and aldehyde group into simple, non-toxic oxides of carbon and nitrogen, eliminating environmental persistence[3].

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling, spill response, and waste management for indazole carbaldehydes.

G Handling 1-Ethyl-1H-indazole-5-carbaldehyde Operation & Handling SpillCheck Accidental Spill? Handling->SpillCheck SpillResp Spill Response Protocol (Absorbent, PPE, Fume Hood) SpillCheck->SpillResp Yes WasteSeg Waste Segregation (Non-Halogenated Organics) SpillCheck->WasteSeg No (Routine Waste) SpillResp->WasteSeg SAA Satellite Accumulation Area (SAA) Labeling & Secondary Containment WasteSeg->SAA Disposal EPA-Approved Incineration (Final Disposal) SAA->Disposal EHS Pickup

Operational handling, spill response, and disposal workflow for indazole carbaldehydes.

References

  • Journal of Medicinal Chemistry. "Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib." ACS Publications / PMC. Available at:[Link]

  • Division of Research Safety. "Laboratory Safety Guide - Chemical Hygiene Plan and Safety Policies." University of Illinois. Available at: [Link]

Sources

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